Technical Documentation Center

Conessine Hydrobromide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Conessine Hydrobromide
  • CAS: 5913-82-6

Core Science & Biosynthesis

Foundational

Conessine Hydrobromide as a Histamine H3 Receptor Antagonist: A Technical Guide for Drug Development

Executive Summary The development of Histamine H3 receptor (H3R) antagonists has historically been hindered by the reliance on imidazole-containing pharmacophores (such as thioperamide and ciproxifan). While these early...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Histamine H3 receptor (H3R) antagonists has historically been hindered by the reliance on imidazole-containing pharmacophores (such as thioperamide and ciproxifan). While these early compounds demonstrated high target affinity, their imidazole rings frequently caused off-target interactions with hepatic cytochrome P450 (CYP450) enzymes, leading to severe drug-drug interactions and metabolic toxicity.

Conessine hydrobromide, a naturally occurring steroidal alkaloid isolated from the Apocynaceae plant family (Holarrhena antidysenterica), represents a critical evolutionary step in neuropharmacology. As a non-imidazole scaffold, conessine bypasses typical CYP450 inhibition while maintaining picomolar to nanomolar affinity for the H3R (1)[1]. This whitepaper dissects the structural pharmacology, signaling mechanisms, and self-validating experimental methodologies required to evaluate conessine hydrobromide in preclinical drug discovery.

Quantitative Binding Kinetics & Selectivity Profile

A hallmark of a viable CNS therapeutic is its target selectivity and species-specific binding kinetics. Conessine exhibits a highly desirable, yet uncommon, trait among early H3R antagonists: it possesses a higher affinity for the human H3R ortholog compared to the rat ortholog (2)[2]. Furthermore, its non-imidazole structure grants it exceptional selectivity against other histamine receptor subtypes (H1, H2, and H4), minimizing peripheral side effects.

Table 1: Comparative Binding Affinity ( pKi ) of H3R Antagonists

CompoundH3R Affinity (Human) pKi H3R Affinity (Rat) pKi Chemical ClassSelectivity over H4R
Conessine 8.27 7.61 Steroidal Alkaloid High ( pKi < 5.00)
Thioperamide7.32~7.00ImidazoleLow
Ciproxifan5.73~6.50ImidazoleLow

Data synthesized from high-throughput radioligand screening assays[1][3].

Mechanistic Signaling Interventions

The H3 receptor is a Gi/o​ -coupled G-protein coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system.

Under basal conditions, H3R activation leads to the dissociation of the Gi/o​ alpha subunit, which directly inhibits adenylyl cyclase (AC). This inhibition suppresses cyclic AMP (cAMP) production, downregulating Protein Kinase A (PKA) activity, and ultimately restricting the calcium-dependent exocytosis of neurotransmitters (including histamine, acetylcholine, dopamine, and norepinephrine).

Conessine acts as a potent competitive antagonist. By occupying the orthosteric binding site, conessine prevents Gi/o​ coupling. This blockade disinhibits adenylyl cyclase, restoring cAMP levels, activating PKA, and promoting robust neurotransmitter release—a mechanism highly sought after for treating cognitive deficits in Alzheimer's disease and narcolepsy (3)[3].

H3_Signaling Conessine Conessine (H3 Antagonist) H3R Histamine H3 Receptor (Gi/o-coupled GPCR) Conessine->H3R Blocks Gi Gi/o Protein (Inhibited) H3R->Gi Prevents Activation AC Adenylyl Cyclase (Disinhibited) Gi->AC Removes Inhibition cAMP cAMP Levels (Elevated) AC->cAMP Synthesizes PKA Protein Kinase A (Activated) cAMP->PKA Activates NT Neurotransmitter Release (HA, ACh, DA) PKA->NT Promotes Exocytosis

Conessine-mediated blockade of the Gi/o-coupled H3 receptor signaling cascade.

Self-Validating Experimental Methodologies

To rigorously characterize the H3R antagonist properties of conessine hydrobromide, a dual-assay system is mandatory: a radioligand binding assay to establish physical affinity ( Ki​ ), followed by a functional cAMP assay to validate the functional mode of action. This creates a self-validating loop where physical binding is directly correlated with cellular output.

Protocol_Workflow Step1 Cell Preparation (CHO cells expressing hH3R) Step2 Membrane Isolation (Homogenization & Centrifugation) Step1->Step2 Step3 Radioligand Incubation ([3H]-NAMH + Conessine) Step2->Step3 Step4 Filtration & Washing (Separate bound/free ligand) Step3->Step4 Step5 Liquid Scintillation (Quantify radioactivity) Step4->Step5 Step6 Data Analysis (Calculate IC50 & pKi) Step5->Step6

Step-by-step radioligand binding assay workflow for H3R affinity validation.

Protocol A: Radioligand Displacement Binding Assay

This protocol determines the physical binding affinity of conessine to the receptor.

  • Cell Line Selection: Culture Chinese Hamster Ovary (CHO) cells stably transfected with recombinant human H3R (hH3R).

    • Causality: CHO cells lack endogenous histamine receptors. This ensures that any radioligand binding is exclusively mediated by the introduced hH3R, eliminating background noise from H1, H2, or H4 receptors.

  • Membrane Harvesting: Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

    • Causality: The H3R is a transmembrane GPCR. Isolating the membrane fraction concentrates the target receptor and removes cytosolic enzymes that could degrade the ligand or the receptor.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]−Nα -methylhistamine (a selective H3R agonist) and varying concentrations of conessine ( 10−11 to 10−5 M) for 60 minutes at 25°C.

    • Causality: [3H]−Nα -methylhistamine provides a high specific activity signal. Conessine competes for the orthosteric binding site; the dose-dependent decrease in radioactivity directly correlates with conessine's affinity ( IC50​ ).

  • Non-Specific Binding (NSB) Control (Self-Validation): In parallel wells, add 10 µM unlabeled thioperamide.

    • Causality: This massive excess saturates all specific H3R sites. Any remaining radioactivity represents non-specific binding (e.g., radioligand sticking to plastic or lipids), which must be subtracted from total binding to calculate specific binding.

  • Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer and quantify using liquid scintillation counting.

    • Causality: PEI coats the glass fibers with a positive charge, significantly reducing the non-specific binding of the positively charged radioligand to the filter itself.

Protocol B: Functional cAMP Accumulation Assay

Binding does not equal antagonism. This protocol proves that conessine functionally blocks the receptor.

  • Forskolin & IBMX Priming: Treat hH3R-expressing CHO cells with 10 µM forskolin in the presence of 500 µM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: Forskolin directly activates adenylyl cyclase to generate a massive, measurable cAMP pool. IBMX inhibits phosphodiesterases (PDEs) that normally degrade cAMP, trapping the generated cAMP for accurate downstream measurement.

  • Agonist Challenge: Apply 100 nM histamine to the cells.

    • Causality: Histamine activates the Gi/o​ -coupled H3R, which inhibits adenylyl cyclase, causing a measurable drop in the forskolin-induced cAMP levels.

  • Conessine Antagonism: Pre-incubate cells with varying doses of conessine for 15 minutes prior to adding histamine.

    • Causality: If conessine is a true antagonist, it will block histamine's inhibitory effect, restoring the cAMP levels back to the forskolin-stimulated baseline. Quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.

Pharmacokinetics & Translational Limitations

While conessine demonstrates excellent in vitro metrics, its in vivo profile presents specific translational challenges. Conessine is highly lipophilic, granting it exceptional blood-brain barrier (BBB) penetrability—a mandatory requirement for CNS-targeting drugs[4]. However, this high lipophilicity results in very slow CNS clearance and an excessively high volume of distribution.

Furthermore, high-throughput counter-screening revealed that conessine exhibits off-target affinity for adrenergic receptors, which poses a risk for cardiovascular side effects[1]. Consequently, while conessine hydrobromide itself was halted in late-stage preclinical development, its novel steroidal skeleton serves as a vital pharmacophore model. Modern medicinal chemistry efforts have successfully focused on modifying the 3-nitrogen position of the conessine scaffold to generate analogs with improved target selectivity, reduced adrenergic affinity, and optimized pharmacokinetic profiles.

References

  • Source: Journal of Medicinal Chemistry (ACS)
  • Title: Conessine, an H3 receptor antagonist, alters behavioral and neurochemical effects of ethanol in mice Source: Behavioural Brain Research URL
  • Title: CONESSINE HYDROBROMIDE Source: NCATS Inxight Drugs URL

Sources

Exploratory

Structural and Physicochemical Profiling of Conessine Hydrobromide: A Comprehensive Technical Whitepaper

Executive Summary Conessine is a naturally occurring steroidal alkaloid predominantly isolated from the bark of plants in the Apocynaceae family, such as Holarrhena antidysenterica[1]. While the free base exhibits notabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Conessine is a naturally occurring steroidal alkaloid predominantly isolated from the bark of plants in the Apocynaceae family, such as Holarrhena antidysenterica[1]. While the free base exhibits notable pharmacological properties—including potent histamine H3 receptor antagonism and anti-plasmodial activity—its lipophilic nature restricts aqueous solubility[2]. The formulation of conessine as a hydrobromide salt (conessine hydrobromide) resolves this limitation, providing a stable, water-soluble compound ideal for rigorous in vitro and in vivo biological assays. This whitepaper details the structural characteristics, molecular weight, physicochemical properties, and validated laboratory protocols for the handling and analysis of conessine hydrobromide.

Chemical Identity and Structural Elucidation

Causality of Salt Formation: In its free base form (C₂₄H₄₀N₂), conessine contains a rigid steroidal con-5-enine core substituted with an N,N-dimethylamino group at the C-3 position[3]. The tertiary amine at C-3 is highly basic. By reacting this basic center with hydrobromic acid (HBr), a protonated ammonium salt is formed. This ionic transition drastically lowers the partition coefficient (LogP), shifting the molecule from a lipophilic state to a hydrophilic state. This physicochemical shift is critical for formulating physiological assay buffers without over-relying on cytotoxic organic solvents like DMSO, which can confound cellular assays[2].

Structural Specifications:

  • Base IUPAC Name: (1R,2S,5S,6S,9R,12S,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.0^{2,9}.0^{5,9}.0^{13,18}]icos-18-en-16-amine[3]

  • Salt Form: Conessine Hydrobromide (Mono-hydrobromide)

  • Molecular Formula (Salt): C₂₄H₄₁BrN₂[4]

  • Molecular Weight (Salt): 437.51 g/mol [4]

Table 1: Comparative Physicochemical Properties
PropertyConessine (Free Base)Conessine Hydrobromide
Molecular Formula C₂₄H₄₀N₂C₂₄H₄₁BrN₂
Molecular Weight 356.60 g/mol 437.51 g/mol
ChEMBL ID CHEMBL191703CHEMBL2106545
Aqueous Solubility Sparingly soluble (<0.1 mg/mL)Soluble (>10 mg/mL in PBS/EtOH)
Primary Target Histamine H3 ReceptorHistamine H3 Receptor

Data synthesized from[3], [4], and[2].

Pharmacological Profile & Mechanism of Action

Conessine hydrobromide acts as a highly selective, brain-penetrant antagonist of the histamine H3 receptor[5]. The H3 receptor functions primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS). When activated by endogenous histamine, it couples to Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP levels, which subsequently suppresses the release of neurotransmitters.

By competitively binding to the H3 receptor, conessine blocks this inhibitory feedback loop[6]. The causality here is direct: antagonism prevents Gi/o protein activation, restoring adenylyl cyclase activity, elevating intracellular cAMP, and promoting enhanced neurotransmitter release (e.g., histamine, acetylcholine). This mechanism underpins its therapeutic potential in treating cognitive deficits and neurodegenerative disorders[6].

H3_Pathway C_HBr Conessine Hydrobromide (Antagonist) H3R Histamine H3 Receptor (Presynaptic) C_HBr->H3R Binds & Blocks Gi Gi/o Protein (Inhibition Blocked) H3R->Gi Prevents Activation AC Adenylyl Cyclase (Activity Restored) Gi->AC Lifts Inhibition cAMP cAMP Levels (Increased) AC->cAMP Synthesizes NT Neurotransmitter Release (Histamine, ACh, etc.) cAMP->NT Promotes

Figure 1: Mechanism of action of conessine hydrobromide at the H3 receptor.

Experimental Workflow: Isolation and Salt Conversion

To ensure a self-validating system, the extraction of conessine and its subsequent conversion to the hydrobromide salt must follow strict stoichiometric and pH-controlled guidelines.

Protocol 1: Step-by-Step Conversion of Conessine to Conessine Hydrobromide
  • Solubilization: Dissolve 1.0 g of high-purity conessine free base (approx. 2.8 mmol) in 20 mL of anhydrous ethanol in a round-bottom flask.

    • Rationale: Ethanol provides an optimal dielectric constant to dissolve the lipophilic free base while allowing the subsequent precipitation of the polar salt.

  • Acid Titration: Under continuous magnetic stirring at 0–5 °C (ice bath), add 1.05 equivalents of 48% aqueous hydrobromic acid (HBr) dropwise.

    • Rationale: The slight stoichiometric excess ensures complete protonation of the C-3 tertiary amine. The low temperature prevents unwanted side reactions or thermal degradation of the steroidal core.

  • Crystallization: Allow the mixture to stir for 30 minutes. Add 10 mL of cold diethyl ether to induce crystallization. The conessine hydrobromide will precipitate as a white crystalline solid.

  • Filtration and Drying: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with 2 x 5 mL of cold diethyl ether. Dry the crystals in a vacuum desiccator over phosphorus pentoxide for 24 hours to remove residual moisture.

Workflow Bark Holarrhena Bark (Raw Material) Extract Methanolic Extraction (Alkaloid Solubilization) Bark->Extract Maceration Partition Acid-Base Partitioning (pH Adjustment) Extract->Partition Liquid-Liquid Base Pure Conessine Base (C24H40N2) Partition->Base Precipitation HBr Hydrobromic Acid Titration (Salt Formation) Base->HBr Ethanol Solvent Salt Conessine HBr (C24H41BrN2) HBr->Salt Crystallization

Figure 2: Step-by-step workflow for the synthesis and isolation of conessine hydrobromide.

Analytical Validation Protocol

A robust protocol must be self-validating. To confirm the identity, purity, and exact molecular weight of the synthesized conessine hydrobromide, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is employed.

Protocol 2: HPLC-MS Validation
  • Sample Preparation: Dissolve 1 mg of conessine hydrobromide in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using the mobile phase (Water:Acetonitrile, 50:50 v/v with 0.1% Formic Acid).

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes at a flow rate of 0.3 mL/min.

    • Rationale: The acidic mobile phase ensures the conessine remains fully ionized during the run, yielding sharp, symmetrical peaks and preventing the column tailing that is typical of basic steroidal alkaloids.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Data Interpretation: Look for the predominant precursor ion [M+H]⁺ at m/z 357.3.

    • Causality: In ESI+ MS, the hydrobromide salt dissociates. The mass spectrometer detects the protonated free base (Monoisotopic mass 356.3 + 1.0 = 357.3 Da)[3]. To confirm the salt counter-ion, switch to negative ion mode (ESI-) and identify the characteristic isotopic doublet of the bromide ion at m/z 79 and 81.

References

  • Compound: CONESSINE HYDROBROMIDE (CHEMBL2106545) Source: ChEMBL - EMBL-EBI URL:[Link]

  • Conessine | C24H40N2 | CID 441082 Source: PubChem - NIH URL:[Link]

  • CONESSINE - Inxight Drugs Source: NCATS URL:[Link]

  • The alkaloid conessine and analogues as potent histamine H3 receptor antagonists Source: PubMed - NIH (Zhao et al., J. Med. Chem. 2008) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation, Optimization, and Storage of Conessine Hydrobromide Stock Solutions in DMSO

Executive Summary Conessine hydrobromide is a potent steroidal alkaloid widely utilized in neuropharmacology and infectious disease research. While it demonstrates high efficacy in biological assays, researchers frequent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Conessine hydrobromide is a potent steroidal alkaloid widely utilized in neuropharmacology and infectious disease research. While it demonstrates high efficacy in biological assays, researchers frequently encounter critical bottlenecks during stock solution preparation due to its paradoxical physicochemical properties. This application note provides a definitive, self-validating protocol for solubilizing conessine hydrobromide in Dimethyl Sulfoxide (DMSO). By detailing the thermodynamic causality behind solvent interactions, this guide ensures the generation of stable, aggregate-free stock solutions for reproducible downstream applications.

Pharmacological Profile & Application Context

Conessine is a naturally occurring steroidal alkaloid that acts as a highly selective, orally active, and blood-brain barrier (BBB)-penetrable antagonist of the histamine H3 receptor[1][2]. Beyond its neuropharmacological applications, it exhibits significant anti-malarial activity and functions as an inhibitor of the multidrug efflux pump system in Pseudomonas aeruginosa, thereby synergizing with conventional antibiotics[1][2].

Pathway Con Conessine Hydrobromide H3R Histamine H3 Receptor Con->H3R Antagonizes cAMP cAMP Accumulation H3R->cAMP Removes Gi/o Inhibition NT Neurotransmitter Release cAMP->NT Promotes

Caption: Mechanism of Conessine as a Histamine H3 receptor antagonist.

Physicochemical Properties & Solvent Causality

The fundamental challenge in preparing conessine hydrobromide lies in its molecular structure. The molecule features a bulky, highly lipophilic steroidal core paired with polar amine groups stabilized as a hydrobromide salt.

The DMSO Solvation Challenge: While DMSO is the universal solvent of choice for in vitro assays, it is a polar aprotic solvent. It lacks the hydrogen-bond donating capacity necessary to efficiently solvate the bromide counter-ions of the crystalline lattice at room temperature. Consequently, conessine hydrobromide exhibits remarkably poor solubility in DMSO (≤ 3.33 mg/mL) compared to protic solvents like absolute ethanol (up to 30 mg/mL)[1][2].

The Hygroscopicity Factor: DMSO is intensely hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. The introduction of water into the DMSO solvent system drastically increases its dielectric constant, disrupting the delicate solvation shell around conessine's hydrophobic steroidal backbone. This leads to rapid, often invisible, micro-precipitation[3]. Therefore, the use of newly opened, strictly anhydrous DMSO is an absolute experimental requirement.

Quantitative Solubility Data
SolventMax Solubility LimitSonication Required?Heating Required?Recommended Application
Anhydrous DMSO ≤ 3.33 mg/mL (~9.3 mM)*YesYes (60°C)Low-concentration in vitro assays
Absolute Ethanol 25 – 30 mg/mL (~84 mM)YesNoHigh-concentration stocks, in vivo formulation
Aqueous Buffers InsolubleN/AN/ADo not use for primary stock solutions

*Note: Molarity is calculated based on the free base equivalent (MW: 356.6 g/mol ) for standardization across assays[2].

Optimized Preparation Protocol (DMSO Stock)

The following methodology utilizes thermal and mechanical interventions to overcome the high crystalline lattice energy of the hydrobromide salt, ensuring complete molecular solvation.

Workflow A 1. Weigh Conessine Hydrobromide B 2. Add Anhydrous DMSO (Target ≤ 3 mg/mL) A->B C 3. Vortex Mixing (1-2 mins) B->C D 4. Sonication & Heat (60°C water bath) C->D E 5. Visual QC (Tyndall Test) D->E F 6. Aliquot & Store at -80°C E->F

Caption: Step-by-step workflow for preparing Conessine Hydrobromide in DMSO.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Equilibrate the conessine hydrobromide powder vial to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Crack open a fresh ampoule of Anhydrous DMSO (≥99.9%) . Do not use older bottles of DMSO, as absorbed moisture will critically impact solubility[3].

Step 2: Weighing and Solvent Addition

  • Weigh the desired mass of conessine hydrobromide.

  • Calculate the required volume of DMSO to achieve a target concentration of no more than 3 mg/mL [1]. Add the anhydrous DMSO directly to the vial.

Step 3: Mechanical Dispersion

  • Vortex the suspension vigorously for 1 to 2 minutes. The solution will likely appear cloudy at this stage due to the un-solvated steroidal core.

Step 4: Thermal and Cavitational Solubilization

  • Causality: To provide the thermodynamic push required to dissociate the hydrobromide salt in an aprotic environment, heat is mandatory[2].

  • Place the vial in a heated ultrasonic water bath set to 60°C .

  • Sonicate for 10–15 minutes. The mechanical cavitation combined with thermal energy will break apart crystalline aggregates and force solvation.

Step 5: Self-Validating Quality Control (The Tyndall Test)

  • Validation: Remove the vial and inspect it against a dark background. To guarantee the absence of micro-precipitates, shine a laser pointer (e.g., 532 nm green laser) through the solution.

  • If a solid beam of light is visible (Tyndall effect), light-scattering particulates remain. Return the vial to the 60°C sonicator.

  • If the beam is invisible, true molecular solvation has been achieved.

Step 6: Aliquoting and Cryopreservation

  • Causality: Repeated freeze-thaw cycles in DMSO cause irreversible precipitation of lipophilic compounds.

  • Immediately divide the clear stock solution into single-use aliquots using amber microcentrifuge vials (to prevent photodegradation).

  • Flash-freeze and store at -80°C . Under these conditions, the stock is stable for 6 to 12 months[1][2].

In Vitro Dilution Guidelines

When transitioning from the DMSO stock to aqueous assay buffers (e.g., DMEM, PBS):

  • Pre-warm the buffer: Always dilute the DMSO stock into pre-warmed (37°C) aqueous buffer. Diluting into cold buffer causes instantaneous thermal shock and precipitation.

  • Vortex during addition: Add the DMSO stock dropwise while the buffer is under continuous vortexing to ensure rapid dispersal.

  • Maintain low final DMSO: Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

(Note: For in vivo applications requiring higher doses, researchers are strongly advised to bypass DMSO entirely and utilize the Ethanol/Corn Oil or Ethanol/PEG300/Tween-80 formulation pathways due to conessine's superior solubility in ethanol[2]).

Sources

Application

Application Note: Advanced Storage, Handling, and Reconstitution Protocols for Conessine Hydrobromide

Introduction & Pharmacological Context Conessine is a naturally occurring steroidal alkaloid isolated from the Apocynaceae family (e.g., Holarrhena floribunda)[1]. In preclinical neuropharmacology, it is highly valued as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Conessine is a naturally occurring steroidal alkaloid isolated from the Apocynaceae family (e.g., Holarrhena floribunda)[1]. In preclinical neuropharmacology, it is highly valued as a potent, selective histamine H3 receptor antagonist[2]. By blocking the Gi/o-coupled H3 auto- and heteroreceptors, conessine relieves the inhibition of adenylyl cyclase, elevating intracellular cAMP and promoting the synaptic release of key neurotransmitters such as histamine, acetylcholine, and dopamine.

To ensure reproducible in vitro and in vivo results, researchers must maintain the structural integrity of the compound. The hydrobromide salt form (Conessine Hydrobromide, CAS: 5913-82-6) is engineered to offer superior stability and slightly modified solubility kinetics compared to the free base[1].

Pathway Conessine Conessine Hydrobromide H3R Histamine H3 Receptor (Auto/Heteroreceptor) Conessine->H3R Binds with high affinity Inhibition Receptor Antagonism (Blockade of Gi/o) H3R->Inhibition Prevents activation cAMP ↑ cAMP Production Inhibition->cAMP Relieves adenylyl cyclase inhibition NTRelease ↑ Neurotransmitter Release (Histamine, ACh, DA) cAMP->NTRelease Promotes synaptic vesicle exocytosis

Conessine-mediated Histamine H3 Receptor antagonism and neurotransmitter release pathway.

Physicochemical Profile & Stability Data

Understanding the physicochemical limits of conessine hydrobromide is critical for experimental design. Steroidal alkaloids possess a bulky, lipophilic gonane core paired with polar amine groups. Consequently, ethanol provides a superior dielectric constant match for the hydrobromide salt's solvation energy compared to DMSO, which struggles to disrupt the crystal lattice efficiently without extensive sonication[1].

Table 1: Quantitative Physicochemical and Storage Parameters
ParameterSpecificationCausality / Experimental Implication
Molecular Formula C24H40N2 · xHBrHydrobromide salt increases polarity but introduces hygroscopicity.
Molecular Weight 356.6 g/mol (Base)[3]Crucial for accurate molarity calculations during stock preparation.
Powder Storage -20°C (Up to 3 years)[1]Minimizes thermal decomposition and oxidative degradation of the tertiary amines.
Solvent Storage -80°C (Up to 1 year)[1]Prevents hydrolysis and limits molecular mobility in solution.
Solubility (Ethanol) ~30 mg/mL (84.13 mM)[1]Optimal solvent. Rapidly disrupts the lattice; sonication recommended.
Solubility (DMSO) < 3 mg/mL[1]Sub-optimal. High viscosity and mismatched polarity hinder dissolution.
Solubility (Aqueous) ~0.5 mg/mL (with co-solvent)[3]Sparingly soluble. Requires a 1:1 Ethanol:PBS (pH 7.2) intermediate step[3].

Causality-Driven Storage Guidelines

As a Senior Application Scientist, I emphasize that the integrity of your in vitro data is directly proportional to the fidelity of your compound handling.

  • Desiccation is Non-Negotiable: Hydrobromide salts are inherently hygroscopic. Storing the lyophilized powder at -20°C[3] slows degradation, but if the vial is opened while cold, atmospheric moisture will immediately condense on the powder. This localized moisture creates micro-environments where hydrolysis of the steroidal core can occur, drastically reducing the effective concentration of your active pharmaceutical ingredient (API).

  • Avoid Freeze-Thaw Cycles: When stored in solvent at -80°C[1], the solution must be aliquoted. Repeated temperature cycling causes the solvent to expand and contract, which can force the conessine out of solution (precipitation). Once precipitated, steroidal alkaloids are notoriously difficult to force back into a homogeneous state without applying heat, which degrades the compound.

Self-Validating Reconstitution Protocol

The following protocol provides a self-validating workflow for preparing a 10 mM stock solution of Conessine Hydrobromide in Ethanol.

Workflow Powder Lyophilized Powder (Store at -20°C) Equilibrate Equilibrate to RT (Desiccated, 30 min) Powder->Equilibrate Prevent condensation Solvent Add Anhydrous EtOH (Target: 10 mM) Equilibrate->Solvent Maintain stability Vortex Vortex & Sonicate (Water bath, 5 min) Solvent->Vortex Ensure homogeneity Aliquots Prepare Aliquots (Single-use volumes) Vortex->Aliquots Avoid freeze-thaw Storage Store at -80°C (Max 12 months) Aliquots->Storage Long-term preservation

Optimal reconstitution and storage workflow for conessine hydrobromide.

Step-by-Step Methodology: Stock Preparation (10 mM in Ethanol)
  • Equilibration (Crucial Step): Remove the sealed vial of conessine hydrobromide from the -20°C freezer. Place it in a desiccator at room temperature (RT) for at least 30 minutes.

    • Self-Validation Check: Touch the exterior of the vial. It must be completely dry and at ambient temperature before breaking the seal.

  • Solvent Selection & Addition: Calculate the required volume of anhydrous ethanol to achieve a 10 mM concentration (e.g., for 5 mg of powder, add the appropriate volume based on the exact lot-specific molecular weight including the HBr salt). Inject the solvent directly onto the powder pellet.

  • Homogenization: Vortex the vial for 30 seconds. If particulates remain, place the vial in a room-temperature ultrasonic water bath for 5 minutes[1].

    • Self-Validation Check: Hold the vial against a light source. The solution must be optically clear. If the solution appears cloudy or contains "floaters," the thermodynamic solubility limit has been exceeded or the solvent has absorbed water. Do not proceed to assays with a cloudy solution.

  • Aliquoting: Immediately divide the stock solution into single-use amber microcentrifuge tubes (e.g., 20 µL to 50 µL per tube). Amber tubes are recommended to mitigate any potential photo-degradation over long-term storage.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen (optional but recommended for maximum fidelity) and transfer immediately to a -80°C freezer. The solution is stable for up to 1 year under these conditions[1].

In Vitro Assay Preparation Workflow (Aqueous Dilution)

Conessine hydrobromide is sparingly soluble in purely aqueous buffers[3]. Introducing a highly concentrated ethanol stock directly into an aqueous assay medium can cause rapid precipitation ("crashing out").

Step-by-Step Methodology: Aqueous Dilution
  • Thawing: Remove a single-use aliquot from the -80°C freezer and allow it to thaw naturally at room temperature. Do not use a heat block.

  • Intermediate Dilution: To achieve maximum aqueous solubility, first dilute the ethanol stock 1:1 with your target buffer (e.g., PBS, pH 7.2)[3]. Pipette up and down gently to ensure a gradual transition of the dielectric constant.

  • Final Dilution: Dilute the 1:1 intermediate solution into your final assay medium to reach the desired working concentration (typically in the nanomolar to low micromolar range for H3 receptor assays).

  • Usage Window: Aqueous solutions of conessine should be prepared fresh immediately before the experiment. Do not store the aqueous solution for more than 24 hours[3], as the compound will begin to degrade and adhere to the plastic walls of the vessel.

Safety & Hazard Mitigation

Conessine hydrobromide is a biologically active alkaloid and must be handled with appropriate personal protective equipment (PPE).

  • Toxicity & Irritation: It is considered an irritant. Do not ingest, inhale, or allow contact with eyes or skin[3].

  • Handling Environment: Weighing of the dry powder must be conducted within a certified chemical fume hood or a localized exhaust ventilation enclosure to prevent inhalation of aerosolized particulates.

  • Spill Response: In the event of a minor spill, dampen the solid material with water to prevent dust generation, then transfer to a hazardous waste container. Decontaminate the surface with a solvent (like ethanol) followed by soap and water[4].

References

  • TargetMol. "Conessine | Histamine Receptor - TargetMol". targetmol.com. 1

  • National Center for Biotechnology Information. "Theophylline | C7H8N4O2 | CID 2153 - PubChem - NIH". nih.gov. 4

  • Cayman Chemical. "PRODUCT INFORMATION - Cayman Chemical". caymanchem.com. 3

  • National Center for Biotechnology Information. "Conessine | C24H40N2 | CID 441082 - PubChem - NIH". nih.gov.2

Sources

Method

Application Note: Conessine Hydrobromide in Neurodegenerative Disease Research

Subtitle: Mechanistic Insights and Validated Protocols for H3 Receptor Antagonism and Neuroprotection Executive Summary & Scientific Rationale Neurodegenerative diseases, including Alzheimer's disease (AD) and epilepsy-i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Mechanistic Insights and Validated Protocols for H3 Receptor Antagonism and Neuroprotection

Executive Summary & Scientific Rationale

Neurodegenerative diseases, including Alzheimer's disease (AD) and epilepsy-induced neurodegeneration, present profound therapeutic challenges due to their multifactorial etiology involving neurotransmitter deficits, oxidative stress, and chronic neuroinflammation. Conessine hydrobromide , a steroidal alkaloid originally isolated from the bark of Holarrhena antidysenterica, has recently emerged as a highly promising neuroprotective candidate[1][2].

Unlike classical imidazole-based compounds, conessine provides potent, selective antagonism of the histamine H3 receptor (H3R) without interfering with cytochrome P450 enzymes[2]. Its high blood-brain barrier (BBB) penetrability, coupled with its ability to modulate intracellular stress responses, positions it as a versatile tool for in vitro and in vivo neurodegeneration research[1][3].

Multi-Target Pharmacodynamics in Neurodegeneration

The utility of conessine in neurodegeneration is driven by three distinct, synergistic mechanisms:

  • Histamine H3 Receptor Antagonism (Cognitive Enhancement): H3Rs function as presynaptic auto- and heteroreceptors in the central nervous system. Conessine's high-affinity antagonism (pKi = 8.27 in human receptors) disinhibits the release of critical neurotransmitters—such as acetylcholine, dopamine, and histamine—directly addressing the synaptic deficits characteristic of cognitive decline[1][2][3].

  • Inhibition of Autophagic Flux (Oxidative Stress Resistance): Under severe oxidative stress (e.g., ROS accumulation), excessive autophagy exacerbates neuronal cell death. Conessine acts as a negative modulator of autophagic flux, promoting the accumulation of the autophagic adapter p62, which paradoxically shields cells from stress-induced apoptosis[4].

  • Attenuation of Neuroinflammation: In models of pentylenetetrazol (PTZ)-induced epilepsy and subsequent neurodegeneration, conessine significantly downregulates pro-inflammatory mediators, including NF-κB, COX-2, and cytochrome c, while modulating Caspase-3 to preserve neurite architecture[5][6].

Mechanism C Conessine Hydrobromide H3R H3 Receptor Antagonism C->H3R INFL ↓ NF-κB & COX-2 C->INFL AUTO Inhibition of Autophagic Flux C->AUTO NT ↑ ACh & Dopamine Release H3R->NT COG Cognitive Rescue & Neuroprotection NT->COG NEURO ↓ Neuroinflammation INFL->NEURO NEURO->COG OX Resistance to Oxidative Stress AUTO->OX OX->COG

Fig 1: Multi-target mechanistic pathways of conessine in neuroprotection.

Quantitative Pharmacological Profile

To ensure precise experimental design, the following table summarizes the key quantitative parameters of conessine hydrobromide across various targets and models.

Target / ParameterSpecies / ModelValueReference
Histamine H3 Receptor Affinity Rat (In Vitro)pKi = 7.61[1],[2]
Histamine H3 Receptor Affinity Human (In Vitro)pKi = 8.27[1],[2]
α2C Adrenoceptor Affinity Human (In Vitro)pKi = 7.98
Antiplasmodial Activity P. falciparumIC50 = 1.04 μM
In Vitro Working Concentration Cell Culture2.5 – 20 μM[1]
In Vivo Efficacious Dose Rat (Oral/SC)10 – 20 mg/kg[6]

Validated Experimental Protocols

As a self-validating system, every protocol below incorporates necessary controls to isolate the specific causal effects of conessine from experimental artifacts.

Protocol A: In Vitro Assessment of Autophagic Flux and Neuroprotection

Objective: Evaluate conessine's ability to rescue neuronal cells from H₂O₂-induced oxidative stress by modulating autophagy. Scientific Rationale: H₂O₂ induces excessive autophagic flux. By measuring p62 accumulation and LC3-II turnover, we can quantify conessine's inhibitory effect on this flux[4].

Step-by-Step Methodology:

  • Reconstitution: Dissolve conessine hydrobromide in DMSO to yield a 10 mM stock solution. Causality Note: The steroidal backbone of conessine is highly lipophilic; DMSO ensures complete primary solvation without aqueous precipitation[1].

  • Cell Culture & Seeding: Seed neuroblastoma cells (e.g., SH-SY5Y) at a density of 1×104 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Pre-treatment (Self-Validation): Divide the plate into four cohorts:

    • Vehicle Control: 0.1% DMSO.

    • Test Cohort: Treat with 2.5, 10, and 20 μM conessine for 24 hours[1].

    • Positive Control: Treat with 10 μM Chloroquine (a known autophagy inhibitor).

    • Receptor Validation: Co-treat a subset of the 20 μM conessine wells with a selective H3R agonist (e.g., RAMH) to determine if the neuroprotection is H3R-dependent or strictly autophagy-dependent.

  • Stress Induction: Expose all cohorts to 1 mM H₂O₂ for 4 hours to induce oxidative stress[4].

  • Endpoint Analysis: Lyse cells and perform Western blotting. Probe for p62 (expected to accumulate in conessine-treated cells) and cleaved Caspase-3 (expected to decrease, indicating prevented apoptosis)[4].

Protocol B: In Vivo Evaluation of Anti-Neuroinflammatory Efficacy

Objective: Assess the anti-neuroinflammatory and neuroprotective efficacy of conessine in a PTZ-induced neurodegeneration rat model. Scientific Rationale: Pentylenetetrazol (PTZ) induces seizures that trigger rapid neuroinflammation and oxidative stress (upregulation of COX-2, NF-κB, and Cytochrome c)[5]. Prophylactic administration of conessine evaluates its capacity to block this cascade[6].

Step-by-Step Methodology:

  • Formulation: Suspend conessine in a biologically compatible vehicle (e.g., 0.5% Carboxymethyl Cellulose) for oral gavage.

  • Dosing Regimen: Administer 10 mg/kg and 20 mg/kg conessine orally once daily for 14 days prior to stress induction. Causality Note: This dosing range has been empirically validated to significantly inhibit neurodegeneration inducers in vivo without causing behavioral toxicity[6].

  • Stress Induction: On day 15, administer a convulsive dose of PTZ (e.g., 60 mg/kg, i.p.).

  • Tissue Harvest: 24 hours post-seizure, euthanize the subjects and rapidly extract hippocampal and cortical tissues.

  • Biomarker Quantification: Homogenize tissues and utilize ELISA or immunohistochemistry to quantify the suppression of NF-κB and COX-2, confirming the attenuation of neuroinflammation[5][6].

Workflow S1 1. Formulation (10-20 mg/kg in Vehicle) S2 2. Pre-treatment (Oral Gavage, 7-14 Days) S1->S2 S3 3. Stress Induction (PTZ Administration) S2->S3 S4 4. Tissue Harvest (Hippocampus/Cortex) S3->S4 S5 5. Biomarker Analysis (NF-κB, COX-2, p62) S4->S5

Fig 2: Validated in vivo workflow for evaluating conessine's neuroprotective efficacy.

Troubleshooting & Optimization Insights

  • Aqueous Precipitation: If conessine precipitates upon addition to culture media, ensure the final DMSO concentration does not exceed 0.1% (v/v) by performing serial dilutions in PBS immediately prior to media addition.

  • Receptor Cross-Reactivity: Conessine possesses high affinity for α2C adrenoceptors (pKi = 7.98). When conducting behavioral assays for cognitive enhancement, it is highly recommended to include an α2C adrenoceptor antagonist in parallel control arms to isolate H3-specific cognitive effects.

References

  • MedChemExpress. "Conessine | H3 Receptor Antagonist". MedChemExpress.com.
  • Zhao, C., et al. "The Alkaloid Conessine and Analogues as Potent Histamine H3 Receptor Antagonists". Journal of Medicinal Chemistry (via ResearchGate).
  • Wikipedia Contributors. "Histamine H3 receptor". Wikipedia.org.
  • Kim, H., et al. "Conessine Interferes with Oxidative Stress-Induced C2C12 Myoblast Cell Death through Inhibition of Autophagic Flux". PLOS One.
  • Zhao, C., et al. "The alkaloid conessine and analogues as potent histamine H3 receptor antagonists". J Med Chem (via NIH).
  • Chen, F., et al. "Conessine alleviates PTZ-induced epilepsy in rat model via attenuating neuroinflammation and oxidative stress". Arabian Journal of Chemistry.
  • Tocris Bioscience. "Conessine | CAS 546-06-5". Tocris.com.
  • Chen, F., et al. "Conessine alleviates PTZ-induced epilepsy in rat model via attenuating neuroinflammation and oxidative stress (October 2024)". Arabian Journal of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Conessine Hydrobromide Formulation &amp; Troubleshooting

Welcome to the Technical Support Center for Conessine Hydrobromide . Conessine is a naturally occurring steroidal alkaloid and a potent, selective histamine H3 receptor antagonist with applications in neuropharmacology a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Conessine Hydrobromide . Conessine is a naturally occurring steroidal alkaloid and a potent, selective histamine H3 receptor antagonist with applications in neuropharmacology and anti-malarial research .

While the hydrobromide salt form is utilized to enhance bioavailability, its rigid steroidal backbone makes it notoriously difficult to maintain in aqueous media. This guide provides drug development professionals and researchers with root-cause analyses, thermodynamic principles, and validated protocols to prevent and resolve precipitation issues.

Part 1: Physicochemical Profiling & Solubility Metrics

Before troubleshooting, it is critical to understand the solubility limits of conessine hydrobromide. Unlike many small molecules where DMSO is the default organic solvent, conessine exhibits vastly superior solvation thermodynamics in ethanol , .

Table 1: Conessine Hydrobromide Solubility Profile

Solvent SystemMax SolubilityPreparation NotesStability & Storage
Ethanol (100%) 16 – 30 mg/mLPreferred primary solvent. Sonication recommended to disrupt crystal lattice [[1]](), .Stable at -20°C for up to 1 year.
DMSO (100%) < 3 mg/mLSecondary option. Requires vigorous vortexing and gentle heating .Stable at -20°C for up to 1 year.
PBS : Ethanol (1:1) ~ 0.5 mg/mLDropwise addition of organic stock into buffer required .Prepare fresh; use immediately.
Aqueous Buffers < 0.1 mg/mLDirect dissolution of powder into buffer is highly prone to crashing.Do not store > 24 hours.
Part 2: Root Cause Analysis of Precipitation

When conessine hydrobromide precipitates, it is rarely a random event; it is a thermodynamic failure driven by solvent shock, pH shifts, or ionic interactions.

Causality Root Conessine HBr Precipitation pH Alkaline pH (>8.0) Free Base Formation Root->pH Ion Common Ion Effect (Halide Excess) Root->Ion Solvent Aqueous Shock (Rapid Dilution) Root->Solvent pH_fix Maintain pH < 7.5 pH->pH_fix Ion_fix Use Low-Salt Buffers Ion->Ion_fix Solvent_fix Dropwise Addition Solvent->Solvent_fix

Logical mapping of conessine hydrobromide precipitation causes and their respective interventions.

Part 3: Troubleshooting FAQs

Q1: My conessine hydrobromide stock solution turns cloudy immediately upon dilution into PBS. What is happening? A1: This is a classic "aqueous shock" combined with the common ion effect. Conessine possesses a highly hydrophobic steroidal core. When a concentrated ethanolic stock is rapidly pipetted into an aqueous buffer, the ethanol diffuses into the water faster than the conessine can disperse, leaving the alkaloid locally supersaturated. Furthermore, the high chloride concentration in PBS (137 mM NaCl) induces a common ion effect with the hydrobromide salt, suppressing its dissociation and forcing crystallization. Causality & Fix: You must overcome the local supersaturation by adding the organic stock dropwise into a pre-warmed buffer under continuous, vigorous vortexing.

Q2: I adjusted my cell culture media to pH 8.0 for a specific assay, and the conessine precipitated out of solution. Why? A2: Conessine contains a basic tertiary amine group with a predicted pKa of approximately 10.2 . According to the Henderson-Hasselbalch equation, as the environmental pH rises, the equilibrium shifts from the highly soluble protonated salt form to the poorly soluble unprotonated "free base" form. At pH 8.0, a significant fraction of the molecules deprotonate, exposing the lipophilic steroid base which is insoluble in water. Causality & Fix: Always maintain your aqueous working solutions at a pH < 7.5 to ensure the amine remains fully protonated and soluble.

Q3: Can I store my diluted aqueous working solution (0.5 mg/mL) at 4°C for experiments later in the week? A3: No. Aqueous solutions of conessine hydrobromide are thermodynamically metastable . Storing them at 4°C decreases the kinetic energy of the solvent system, lowering the solubility threshold and promoting cold-induced nucleation. Causality & Fix: Aqueous working solutions must be prepared fresh and used within 24 hours. Store your master stock in 100% ethanol at -20°C.

Part 4: Validated Experimental Protocols

To guarantee experimental reproducibility, utilize the following self-validating workflow for preparing aqueous conessine solutions.

Workflow S1 1. Weigh Powder S2 2. Dissolve in 100% EtOH S1->S2 S3 3. Sonicate (5-10 min) S2->S3 S4 4. Pre-warm Buffer (37°C) S3->S4 S5 5. Dropwise Dilution S4->S5 S6 6. Validate (OD600 < 0.05) S5->S6

Step-by-step workflow for the preparation of stable conessine hydrobromide aqueous solutions.

Step-by-Step Methodology: Preparation of Aqueous Working Solutions
  • Master Stock Preparation: Weigh the lyophilized conessine hydrobromide powder and reconstitute in 100% Ethanol to a concentration of 10 mg/mL.

  • Lattice Disruption: Sonicate the master stock at room temperature for 5–10 minutes.

    • Self-Validation Check: Hold the tube against a dark background. The solution must be perfectly clear with no visible particulate matter or Schlieren lines.

  • Buffer Conditioning: Pre-warm your target aqueous buffer (e.g., PBS, pH 7.2) to 37°C. This increases the thermodynamic solubility limit during the critical mixing phase.

  • Controlled Dilution: Place the pre-warmed buffer on a vortex mixer at medium-high speed. Using a micropipette, add the ethanolic master stock dropwise (e.g., 10 µL per drop) directly into the center of the vortex to ensure instantaneous dispersion.

  • Final Validation (The Self-Validating Step): To confirm the absence of micro-precipitates or colloidal suspensions, measure the optical density of the final working solution at 600 nm (OD600) against a buffer blank.

    • Pass: OD600 < 0.05 (True solution achieved).

    • Fail: OD600 ≥ 0.05 (Colloidal crashing has occurred; discard and repeat with slower dropwise addition).

References

Sources

Optimization

optimizing conessine hydrobromide concentration for cell culture assays

Welcome to the Technical Support Center for Conessine Hydrobromide Assay Optimization . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize your cell culture workflows when...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Conessine Hydrobromide Assay Optimization . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize your cell culture workflows when using this potent steroidal alkaloid.

Conessine hydrobromide is a highly versatile compound. Originally characterized as a potent histamine H3 receptor antagonist, it is now widely utilized in virology to block viral entry, and in muscle biology to inhibit oxidative stress-induced autophagic flux. However, its steroidal nature and pleiotropic effects require precise concentration optimization to prevent off-target cytotoxicity.

Part 1: Quantitative Data & Reference Baselines

Before designing your assay, it is critical to establish the therapeutic window for your specific cell line. Conessine hydrobromide exhibits distinct cytotoxicity thresholds depending on the cellular lineage (e.g., muscle vs. epithelial).

Table 1: Validated Cytotoxicity (CC50) and Efficacy (IC50) Concentrations

Cell LineCell TypeAssay ContextValue (Concentration)Source
A549 Human Lung CarcinomaCytotoxicity (CC50)62.32 µM – 76.11 µM12
RAW 264.7 Murine MacrophageCytotoxicity (CC50)46.39 µM1
BHK21 Baby Hamster KidneyCytotoxicity (CC50)85.76 µM2
L-6 Rat Skeletal MuscleCytotoxicity (IC50)14 µg/mL (~39.2 µM)3
A549 Human Lung CarcinomaAnti-DENV Efficacy (IC50)2.089 µM2
A549 Human Lung CarcinomaAnti-IAV Efficacy (IC50)7.02 µM1
C2C12 Murine MyoblastAutophagy Inhibition10 µM45

Part 2: FAQs & Troubleshooting Guide

Q1: How do I determine the optimal working concentration for my cell line without inducing cytotoxicity? Causality & Insight: Conessine is a steroidal alkaloid; at high concentrations, its lipophilic steroid skeleton can intercalate into cell membranes, leading to non-specific cytotoxicity. Muscle lineage cells (like L-6 and C2C12) are notably more sensitive (IC50 ~14 µg/mL) 6 than epithelial cells (A549 CC50 ~76 µM) 2. Always perform a CCK-8 or MTT assay to establish the CC50 for your specific line. Your working concentration for functional assays should ideally be ≤ 10-20% of the CC50 to ensure observed effects are mechanistically driven, not artifacts of dying cells.

Q2: My conessine hydrobromide precipitates when added to the culture medium. How do I resolve this? Causality & Insight: Conessine hydrobromide is highly soluble in DMSO and ethanol (≥ 2.5 mg/mL) but can crash out in aqueous buffers if the transition is too abrupt 4. Prepare a highly concentrated stock (e.g., 10 mM) in 100% DMSO. When dosing cells, perform a serial dilution in an intermediate vehicle (like 10% EtOH or directly into pre-warmed culture media) so the final DMSO concentration in the well never exceeds 0.1% (v/v).

Q3: I am studying viral replication, but conessine shows no effect when added 12 hours post-infection. Why? Causality & Insight: Conessine primarily acts as an entry inhibitor for enveloped viruses (like DENV, ZIKV, and IAV) by interfering with viral attachment and internalization 27. If you add the compound after the virus has already penetrated the host cell and begun replication, you bypass its primary mechanism of action. You must use a "Time-of-Addition" assay (detailed below) to capture its efficacy.

Part 3: Experimental Protocols & Workflows

Protocol 1: Stock Solution Preparation & Storage

A self-validating system to ensure compound stability and prevent solvent toxicity.

  • Weighing: Accurately weigh 3.56 mg of Conessine Hydrobromide (MW: ~356.59 g/mol for the free base equivalent) 8.

  • Reconstitution: Dissolve in 1 mL of sterile, cell-culture grade DMSO to create a 10 mM stock solution.

  • Aliquot & Store: Aliquot into 50 µL volumes in amber tubes (to protect from light) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Validation: Before use, visually inspect the aliquot at room temperature. It should be a clear solution. If precipitate is visible, gently warm to 37°C for 5 minutes.

Protocol 2: CCK-8 Cytotoxicity Profiling
  • Seeding: Seed cells (e.g., A549 or RAW 264.7) in a 96-well plate at 1×104 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Prepare a serial dilution of conessine (0.5 µM to 100 µM) in complete media. Aspirate old media and add 100 µL of the treated media to the wells. Include a vehicle control (0.1% DMSO) and a blank (media only).

  • Incubation: Incubate for 24 to 72 hours depending on your downstream assay timeline.

  • Detection: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-2 hours at 37°C.

  • Readout: Measure absorbance at 450 nm using a microplate reader. Calculate the CC50 using non-linear regression analysis.

Protocol 3: Time-of-Addition Assay (For Viral Entry Studies)
  • Pre-treatment (Attachment): Pre-chill cells to 4°C. Co-treat cells with the virus (e.g., 10 MOI) and Conessine (e.g., 10 µM) for 1 hour at 4°C. This allows binding but prevents internalization [[7]]().

  • Entry Step: Wash cells with cold PBS to remove unbound virus. Add warm media containing Conessine and shift to 37°C for 30 minutes to allow internalization.

  • Post-Entry: Wash cells with acidic buffer (pH 3.0) to inactivate non-internalized virus, then add standard culture media and incubate for 24 hours.

  • Validation: Quantify viral RNA via qRT-PCR or viral proteins via Western Blot.

Part 4: Visualizations of Workflows & Mechanisms

Workflow A 1. Identify Cell Line Lineage (Muscle vs. Epithelial) B 2. Prepare Stock Solution (10 mM in DMSO/EtOH) A->B C 3. Broad Cytotoxicity Screen (0.1 μM - 100 μM) B->C D 4. Calculate CC50 (Via CCK-8 or MTT) C->D E 5. Select Working Concentration (≤ 10% of CC50) D->E

Workflow for optimizing conessine hydrobromide concentration in cell culture.

Mechanism Conessine Conessine Hydrobromide (Steroidal Alkaloid) H3R Histamine H3 Receptor (pKi 7.6 - 8.2) Conessine->H3R Antagonizes Autophagy Autophagic Flux (p62/LC3-II Accumulation) Conessine->Autophagy Inhibits Viral Viral Entry & Attachment (DENV, ZIKV, IAV) Conessine->Viral Blocks Muscle MuRF1 & Atrogin-1 (Downregulation) Autophagy->Muscle Prevents Atrophy Survival Cell Survival & Protection Autophagy->Survival Protects from H2O2 Viral->Survival Reduces Cytopathy

Pleiotropic mechanisms of conessine hydrobromide in cellular assays.

References

  • 9The Alkaloid Conessine and Analogues as Potent Histamine H3 Receptor Antagonists. ResearchGate.

  • 10The alkaloid conessine and analogues as potent histamine H3 receptor antagonists. NIH.gov.

  • 1Anti-Viral Activity of Conessine Against Influenza A Virus. PMC - NIH.gov.

  • 3Conessine | CAS:546-06-5. ChemFaces.

  • [[8]]() Conessine | CAS 546-06-5. Tocris Bioscience.

  • 2Conessine inhibits enveloped viruses replication through up-regulating cholesterol level. NIH.gov.

  • 6Conessine | CAS:546-06-5 | Potent and selective H3 receptor antagonist. BioCrick.

  • 4Conessine | MedChemExpress. MedChemExpress.com.

  • 7Anti-Viral Activity of Conessine Against Influenza A Virus. MDPI.

  • 5Conessine Interferes with Oxidative Stress-Induced C2C12 Myoblast Cell Death through Inhibition of Autophagic Flux. PLOS One.

Sources

Troubleshooting

Technical Support Center: Conessine Hydrobromide Stability and Degradation in Biological Buffers

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with conessine hydrobromide. This guide provides in-depth technical information, troubleshooting advice, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with conessine hydrobromide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of conessine hydrobromide stability in common biological buffers. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Stability of Conessine Hydrobromide

Conessine is a steroidal alkaloid with significant pharmacological interest, including its activity as a histamine H3 receptor antagonist[1][2]. When working with conessine hydrobromide in solution, particularly in biological buffers that mimic physiological conditions, its chemical stability is of paramount importance. Degradation of the parent compound can lead to a loss of potency, the formation of potentially interfering byproducts, and ultimately, erroneous experimental results[3][4].

This guide will walk you through the key factors influencing conessine hydrobromide's stability, how to assess it, and how to troubleshoot common issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of conessine hydrobromide in my biological buffer?

A1: The stability of any chemical compound in solution is influenced by several environmental factors. For conessine hydrobromide, a steroidal alkaloid, the most critical factors to consider are:

  • pH: The pH of your buffer is a crucial determinant of stability. Steroidal alkaloids can be susceptible to hydrolysis, particularly under acidic or alkaline conditions[3][5].

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation[6]. It is essential to know the optimal storage temperature for your conessine hydrobromide solutions.

  • Light: Exposure to light, especially UV light, can induce photodegradation in some molecules[3][6].

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation[3][6].

  • Buffer Composition: The specific components of your buffer can also play a role. For instance, some buffer salts may interact with your compound of interest[7].

Q2: I am seeing a decrease in the expected activity of my conessine hydrobromide solution over time. What could be the cause?

A2: A gradual loss of activity is a classic sign of compound degradation. To troubleshoot this, consider the following:

  • Storage Conditions: Are you storing your stock and working solutions at the recommended temperature (typically 2-8°C for the solid form) and protected from light?

  • Buffer pH: Have you verified the pH of your biological buffer after preparing it? Even slight deviations from the intended pH can impact stability.

  • Age of Solution: How old is your solution? It is advisable to use freshly prepared solutions for your experiments whenever possible. If you need to store solutions, a stability study should be performed to determine an appropriate beyond-use date.

  • Contamination: Microbial contamination can alter the pH of your buffer and introduce enzymes that may degrade your compound. Ensure you are using sterile buffers and aseptic techniques, especially for long-term experiments.

Q3: How can I proactively assess the stability of conessine hydrobromide in a new biological buffer I am planning to use?

A3: The most systematic way to evaluate this is by conducting a forced degradation study . This involves intentionally exposing your conessine hydrobromide solution to stressful conditions to accelerate degradation and identify potential degradation products. This is a standard practice in pharmaceutical development to establish stability-indicating analytical methods[8][9]. A simplified protocol for a forced degradation study is provided in the "Protocols" section of this guide.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in my analytical chromatogram (e.g., HPLC, HPTLC). Degradation of conessine hydrobromide.1. Compare the chromatogram to a freshly prepared standard solution. 2. Perform a forced degradation study (see protocol below) to identify potential degradation products. 3. Re-evaluate your solution preparation and storage procedures.
Complete loss of the parent conessine peak. The degradation products may not be detectable by your current analytical method (e.g., they may lack a chromophore for UV detection).1. Use a more universal detection method, such as mass spectrometry (MS), in conjunction with your chromatographic separation. 2. Adjust your chromatographic method (e.g., mobile phase, column chemistry) to retain and detect potential polar degradants.
Precipitate forms in my buffered solution. The solubility of conessine hydrobromide or its degradants may be limited in your specific buffer.1. Verify the solubility of conessine hydrobromide in your buffer system. 2. Consider adjusting the pH or including a co-solvent if your experimental design allows.

Experimental Protocols

Protocol 1: Preparation of Common Biological Buffers

Accurate buffer preparation is the first step in ensuring reliable stability studies.

A. 1X Phosphate-Buffered Saline (PBS) pH 7.4 [10][11][12]

  • Materials:

    • Sodium chloride (NaCl)

    • Potassium chloride (KCl)

    • Disodium phosphate (Na₂HPO₄)

    • Potassium phosphate monobasic (KH₂PO₄)

    • Distilled or deionized water

    • HCl or NaOH for pH adjustment

  • Procedure (for 1 L):

    • Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of distilled water.

    • Adjust the pH to 7.4 with HCl or NaOH.

    • Add distilled water to bring the final volume to 1 L.

    • Sterilize by autoclaving or filtration through a 0.22 µm filter.

B. Simulated Gastric Fluid (SGF) pH 1.2 (without pepsin) [13][14]

  • Materials:

    • Sodium chloride (NaCl)

    • Hydrochloric acid (HCl)

    • Distilled or deionized water

  • Procedure (for 1 L):

    • Dissolve 2.0 g of NaCl in 800 mL of distilled water.

    • Add 7.0 mL of concentrated HCl.

    • Adjust the pH to 1.2 with additional HCl if necessary.

    • Add distilled water to bring the final volume to 1 L.

C. Simulated Intestinal Fluid (SIF) pH 6.8 (without pancreatin) [13][15]

  • Materials:

    • Potassium phosphate monobasic (KH₂PO₄)

    • Sodium hydroxide (NaOH)

    • Distilled or deionized water

  • Procedure (for 1 L):

    • Dissolve 6.8 g of KH₂PO₄ in 250 mL of distilled water.

    • Add 77 mL of 0.2 M NaOH.

    • Adjust the pH to 6.8 with 0.2 M NaOH or 0.2 M HCl.

    • Add distilled water to bring the final volume to 1 L.

Protocol 2: Forced Degradation Study of Conessine Hydrobromide

This protocol provides a framework for assessing the intrinsic stability of conessine hydrobromide.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Stock Prepare Conessine HBr Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock->Acid Incubate Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stock->Base Incubate Oxidative Oxidation (e.g., 3% H2O2, RT) Stock->Oxidative Incubate Thermal Thermal Degradation (e.g., 60°C in Neutral Buffer) Stock->Thermal Incubate Photolytic Photolytic Degradation (UV/Vis Light, RT) Stock->Photolytic Incubate Buffers Prepare Stress Buffers (Acid, Base, Neutral, Oxidative) Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Neutralize Neutralize Acid/Base (if necessary) Sampling->Neutralize Analyze Analyze by HPLC/HPTLC-MS Neutralize->Analyze MassBalance Assess Mass Balance Analyze->MassBalance Identify Identify Degradants Analyze->Identify

Caption: Workflow for a forced degradation study of conessine hydrobromide.

Materials:

  • Conessine hydrobromide

  • Buffers from Protocol 1 (or other buffers of interest)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or HPTLC system with UV/PDA detector (and preferably a mass spectrometer)

  • Calibrated pH meter

  • Incubator/water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of conessine hydrobromide in a suitable solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, add a small aliquot of the stock solution to the stressor solution and incubate. Include a control sample in a neutral buffer (e.g., PBS) at room temperature, protected from light.

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Neutral buffer (e.g., PBS) at 60°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the pH with an equivalent amount of base or acid, respectively, before analysis.

    • Dilute all samples to an appropriate concentration for your analytical method.

  • Analysis: Analyze the samples using a suitable analytical method. HPTLC and HPLC are commonly used for the quantification of conessine[16][17][18][19][20]. Coupling the method with mass spectrometry (MS) is highly recommended for the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of conessine hydrobromide remaining at each time point.

    • Observe the formation of any new peaks in the chromatogram, which indicate degradation products.

    • Aim for 5-20% degradation of the active pharmaceutical ingredient to ensure that the degradation products are detectable without completely consuming the parent compound[9].

Analytical Method Considerations

A robust analytical method is essential for accurate stability assessment.

  • HPTLC (High-Performance Thin-Layer Chromatography): A simple and rapid method for conessine estimation has been reported using a mobile phase of toluene-ethyl acetate-diethylamine (6.5:2.5:1, v/v/v) and detection at 520 nm after derivatization with Dragendroff's reagent[16][17].

  • HPLC (High-Performance Liquid Chromatography): HPLC offers higher resolution and is well-suited for stability-indicating methods. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and buffer gradient is a common starting point for alkaloid analysis[21].

Method Validation: Your analytical method should be validated to be "stability-indicating," meaning it can accurately measure the decrease in the concentration of conessine hydrobromide and separate it from any degradation products[22].

Potential Degradation Pathways

While specific degradation pathways for conessine hydrobromide in various biological buffers are not extensively documented, steroidal alkaloids can undergo certain types of reactions.

Hydrolysis: The ether and ester linkages often found in steroidal glycosides are susceptible to acid hydrolysis[5][23][24]. Although conessine itself does not have these linkages, other parts of the steroidal structure could be susceptible to acid- or base-catalyzed rearrangements or ring-opening under harsh conditions.

Oxidation: The tertiary amine groups and the double bond in the conessine structure could be potential sites for oxidation.

Degradation Pathway Diagram:

Degradation_Pathways Conessine Conessine Hydrobromide Hydrolysis Hydrolysis Products (e.g., Ring-Opened/Rearranged) Conessine->Hydrolysis Acid/Base (e.g., SGF, SIF) Oxidation Oxidation Products (e.g., N-oxides) Conessine->Oxidation Oxidizing Agents (e.g., H2O2, dissolved O2)

Caption: Potential degradation pathways for conessine hydrobromide.

Summary of Stability Considerations

Buffer Type Typical pH Potential Stability Concern Recommendation
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Generally stable, but monitor for long-term oxidative degradation.Use freshly prepared solutions. Store at 2-8°C, protected from light.
Simulated Gastric Fluid (SGF) 1.2 - 3.5High potential for acid-catalyzed hydrolysis or rearrangement.Expect limited stability. Analyze samples immediately after preparation.
Simulated Intestinal Fluid (SIF) 6.8Moderate stability, but potential for base-catalyzed reactions.Assess stability over the time course of your experiment.
Cell Culture Media (e.g., DMEM, RPMI) 7.2 - 7.4Complex composition; potential for enzymatic degradation from supplements (e.g., serum) or interaction with media components.Perform a stability test in the complete medium under incubation conditions (37°C, CO₂).

By understanding the factors that influence the stability of conessine hydrobromide and by employing systematic approaches like forced degradation studies, researchers can ensure the quality and reliability of their experimental data.

References

  • Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. (2024). Dove Medical Press.
  • Simulated Gastric and Intestinal Fluid Electrolyte Solutions as an Environment for the Adsorption of Apple Polyphenols onto β-Glucan. (2022). MDPI.
  • 2.2.
  • Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium. PMC.
  • How to prepare Phosphate Buffered Saline (PBS).
  • OFFICIAL METHOD - Determination of the Disintegration Time of Tablets. (1989). Canada.ca.
  • Phosphate Buffered Saline (PBS) 10x.
  • Phosph
  • PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe. (2026).
  • High-performance Thin Layer Chromatography Method for Estimation of Conessine in Herbal Extract and Pharmaceutical Dosage Formul
  • 1X Phosphate-Buffered Saline (PBS)
  • Development and Validation of a Visible Absorption Densitometry Method for Quantitation of Conessine in Holarrhena antidysenterica (Kurchi). SciSpace.
  • High-performance thin layer chromatography method for estimation of conessine in herbal extract and pharmaceutical dosage formulations.
  • Steroidal alkaloids hydrolysis. Unknown Source.
  • Isolation of solasodine and other steroidal alkaloids and sapogenins by direct hydrolysis-extraction of Solanum plants or glycosides there
  • Technical Support Center: Investigating the Degrad
  • Liquid-liquid systems for acid hydrolysis of glycoalkaloids from Solanum tuberosum L. tuber sprouts and solanidine extraction. (2005). PubMed.
  • Conessine = 97 HPLC 546-06-5. Sigma-Aldrich.
  • Development and validation of a visible absorption densitometry method for quantitation of conessine in Holarrhena antidysenterica (Kurchi). (2008). PubMed.
  • Isolation of solasodine and other steroidal alkaloids and sapogenins by direct hydrolysis-extraction of Solanum plants or glycosides there
  • High-performance thin layer chromatography method for estimation of conessine in herbal extract and pharmaceutical dosage formul. Ovid.
  • Conessine = 97 HPLC 546-06-5. Sigma-Aldrich.
  • Simple extraction and isolation process of solasodine from Solanum lacini
  • Top 5 Factors Affecting Chemical Stability. (2025). Unknown Source.
  • Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. (2023). J Pharm Drug Deliv Res.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS LIFE SCIENCE I TECHNICAL BULLETIN.
  • Determination of Histamine H3-Receptor Antagonist Conessine in Wistar Rat Plasma by a Rapid and Sensitive RP-UFLC Method: Application to a Pharmacokinetic Study. (2020).
  • Development of forced degradation and stability indicating studies of drugs—A review. Arabian Journal of Chemistry.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • What Factors Influence Stability?. ARL Bio Pharma.
  • Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships. (2025).
  • Classification of steroidal alkaloids.
  • Conessine = 97 HPLC 546-06-5. Unknown Source.
  • Conessine. Wikipedia.
  • Structures of conessine, holadienine and holonamine showing key HMBC correl
  • The alkaloid conessine and analogues as potent histamine H3 receptor antagonists. (2008). Unknown Source.
  • Conessine. PubChem.
  • Conessine – Knowledge and References. Taylor & Francis.
  • Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa. (2017). PubMed.
  • Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. (2021). MDPI.
  • Steroidal alkaloids and conessine from the medicinal plant Holarrhena antidysenterica restore antibiotic efficacy in a Galleria mellonella model of multidrug-resistant Pseudomonas aeruginosa infection. (2018). PMC.
  • Probing Residue-Specific Interactions in the Stabilization of Proteins Using High-Resolution NMR: A Study of Disulfide Bond Compens
  • (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions. Unknown Source.
  • Good's buffers (biological buffers). Interchim.
  • Stability of liposomes containing bio-enhancers and tetraether lipids in simulated gastro-intestinal fluids. (2011). PubMed.
  • Long term investigation of formulation buffers to mitigate stability issues of conjug

Sources

Optimization

optimizing incubation times for conessine hydrobromide receptor blockade

Welcome to the Technical Support Center for Receptor Pharmacology. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when profiling steroidal alkaloids like conessine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Receptor Pharmacology. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when profiling steroidal alkaloids like conessine hydrobromide.

Conessine is a highly potent, blood-brain barrier (BBB)-penetrable, selective histamine H3 receptor antagonist [1]. However, due to its unique steroidal skeleton, its lipophilicity significantly impacts receptor binding kinetics. Failing to optimize incubation times often leads to right-shifted dose-response curves, underestimation of potency, or high assay variability.

This guide is designed to troubleshoot incubation-related challenges, providing you with field-proven, self-validating protocols to ensure absolute scientific integrity in your pharmacological assays.

Technical Troubleshooting & FAQs

Q1: Why does my conessine IC₅₀ shift significantly between 30-minute and 120-minute incubations in radioligand binding assays?

The Causality: Conessine possesses a rigid, lipophilic steroidal backbone. Unlike small, hydrophilic amines, lipophilic ligands often exhibit complex biphasic binding kinetics. They first partition into the lipid bilayer of your membrane preparation before laterally diffusing to the orthosteric binding site of the H3 receptor.

  • Under-incubation (<30 mins): The system has not reached thermodynamic equilibrium. The apparent affinity will be artificially low (right-shifted IC₅₀) because the drug is still partitioning into the membrane.

  • Over-incubation (>120 mins): Prolonged incubation, especially at physiological temperatures (37°C), accelerates the proteolytic degradation of the membrane preparation and the radioligand, reducing the specific assay window.

The Solution: The optimal thermodynamic equilibrium for conessine at the human H3 receptor is achieved at 60 minutes at 25°C (Room Temperature) [2, 3]. This provides sufficient time for membrane partitioning and receptor association while preserving membrane integrity.

Q2: How do I optimize the incubation time for a [³⁵S]GTPγS functional assay using conessine hydrobromide?

The Causality: A [³⁵S]GTPγS assay is a functional measure of G-protein coupling (specifically Gi/o for the H3 receptor). Because conessine acts as an antagonist (and inverse agonist at human H3R), you are measuring its ability to block agonist-induced GDP/GTP exchange [4]. The incubation time here must account for three simultaneous kinetic events: conessine binding to the receptor, the agonist competing for the same site, and the subsequent G-protein activation cycle.

The Solution: A sequential incubation strategy is required. First, pre-incubate the membranes with GDP to stabilize the inactive G-protein state. Then, co-incubate conessine, the reference agonist (e.g., R-α-methylhistamine), and [³⁵S]GTPγS for exactly 60 minutes at 25°C [3]. Shorter times will not allow the radioactive nucleotide to accumulate sufficiently on the Gα subunit, leading to a poor signal-to-noise ratio.

Q3: In live-cell NanoBRET or cAMP assays, should I pre-incubate with conessine before adding the agonist?

The Causality: Yes. In live-cell formats, GPCRs are highly dynamic. If you co-add an agonist and conessine simultaneously, the faster-associating molecule will temporarily dominate the signaling response. Furthermore, prolonged exposure to agonists can trigger β-arrestin recruitment and H3 receptor internalization. The Solution: Pre-incubate cells with conessine hydrobromide for 30 minutes at 37°C before agonist challenge. This allows conessine to fully occupy the orthosteric sites. Limit the subsequent agonist stimulation to 15–30 minutes to capture peak cAMP inhibition without triggering receptor desensitization.

Quantitative Data Summaries

To establish a reliable baseline for your assay validation, compare your experimental Kᵢ values against the established literature standards for conessine.

Table 1: Conessine H3 Receptor Binding Affinities Across Species

Species Receptor Subtype pKᵢ Value Kᵢ (nM) Reference
Human hH3R 8.27 ± 0.15 5.37 [2]

| Rat | rH3R | 7.61 ± 0.08 | 24.5 | [2] |

Table 2: Optimized Incubation Parameters for Conessine Assays

Assay Format Target State Temp (°C) Optimal Incubation Mechanistic Rationale
Radioligand Binding Membrane 25°C 60 mins Allows steroidal partitioning and steady-state equilibrium without membrane degradation.
[³⁵S]GTPγS Binding Membrane 25°C 60 mins Ensures GDP/GTP exchange reaches measurable steady-state post-receptor blockade.

| cAMP Accumulation | Live Cell | 37°C | 30 min (Pre-incubation) | Prevents receptor internalization while allowing antagonist to occupy orthosteric sites. |

Mandatory Visualizations

G Conessine Conessine Hydrobromide (H3 Antagonist) H3R Histamine H3 Receptor (GPCR) Conessine->H3R Blocks Gi Gi/o Protein H3R->Gi Activates (Agonist) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases

Mechanism of Conessine H3 receptor blockade and downstream signaling inhibition.

G Prep Membrane Prep (15 µg/well) AddLigand Add[3H]-NAMH & Conessine Prep->AddLigand Incubate Incubation (60 min @ 25°C) AddLigand->Incubate Filter Rapid Filtration (GF/B or GF/C) Incubate->Filter Wash Wash (Ice-cold buffer) Filter->Wash Count Scintillation Counting Wash->Count

Self-validating radioligand binding workflow for Conessine equilibrium kinetics.

Self-Validating Experimental Protocols

A protocol is only robust if it contains internal controls that validate the assay's integrity on every single plate. Below are the optimized methodologies for evaluating conessine.

Protocol 1: Equilibrium Radioligand Competition Binding Assay

This protocol ensures conessine reaches thermodynamic equilibrium against the reference radioligand [³H]-N-α-methylhistamine ([³H]-NAMH).

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Keep on ice.

  • Membrane Dilution: Dilute hH3R-expressing CHO or HEK293 cell membranes to a final concentration of 15 µ g/well .

  • Self-Validating Controls Setup:

    • Total Binding (TB): Buffer + Membranes + [³H]-NAMH (1 nM).

    • Non-Specific Binding (NSB): Buffer + Membranes + [³H]-NAMH (1 nM) + Thioperamide (10 µM). Crucial: If NSB is >30% of TB, your membranes are degraded or wash steps are insufficient.

  • Compound Addition: Add conessine hydrobromide in a 10-point dose-response curve (ranging from 10⁻¹¹ to 10⁻⁵ M).

  • Optimized Incubation: Seal the plate and incubate for exactly 60 minutes at 25°C with gentle orbital shaking (300 rpm).

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.5% PEI for 30 mins to reduce steroidal non-specific binding). Wash 3 times with 4 mL of ice-cold wash buffer.

  • Quantification: Add scintillation cocktail and read on a MicroBeta or TopCount counter.

Protocol 2: Functional [³⁵S]GTPγS Binding Assay

This protocol measures the functional antagonism of conessine by quantifying the blockade of G-protein activation.

  • GDP Saturation: Dilute membranes (10 µ g/well ) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 µg/mL saponin, 1 mM MgCl₂, pH 7.4). Add 10 µM GDP (final concentration) and incubate on ice for 15 minutes. Rationale: This locks the G-proteins in the inactive state, maximizing the assay window.

  • Assay Assembly: In a 96-well plate, combine:

    • 20 µL GDP-saturated membranes.

    • 10 µL of reference agonist (R-α-methylhistamine at its EC₈₀ concentration).

    • 50 µL of conessine hydrobromide (dose-response dilutions).

    • 20 µL of [³⁵S]GTPγS (approx. 0.1 nM final) mixed with SPA beads (0.5 mg/well) [3].

  • Optimized Incubation: Seal the plate, shake for 2 minutes, and incubate for 60 minutes at 25°C .

  • Termination: Centrifuge the plate for 10 minutes at 2000 rpm to pellet the SPA beads.

  • Quantification: Count for 1 minute per well on a scintillation counter. The IC₅₀ of conessine should reflect its ability to reduce the signal down to basal levels.

References

  • Zhao C, et al. (2008). The Alkaloid Conessine and Analogues as Potent Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. Available at:[Link]

  • Ligneau X, et al. (2000). Histamine H3-receptor-mediated[35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. British Journal of Pharmacology / NIH. Available at:[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1572459/](

Reference Data & Comparative Studies

Validation

Conessine Hydrobromide vs. Ciproxifan: A Comparative Guide in Behavioral Pharmacology

Histamine H3 receptors (H3R) are predominantly expressed in the central nervous system, where they act as presynaptic autoreceptors and heteroreceptors. By tonically inhibiting the release of histamine, acetylcholine, do...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Histamine H3 receptors (H3R) are predominantly expressed in the central nervous system, where they act as presynaptic autoreceptors and heteroreceptors. By tonically inhibiting the release of histamine, acetylcholine, dopamine, norepinephrine, and serotonin, the H3R acts as a master regulator of cortical and subcortical neurotransmission[1][2]. Consequently, H3R antagonists and inverse agonists have become highly valuable pharmacological tools for investigating cognitive enhancement, wakefulness, and addiction pathways[3].

This guide provides an objective, data-driven comparison of two distinct H3R antagonists: Conessine hydrobromide , a naturally occurring steroidal alkaloid, and Ciproxifan , a synthetic, imidazole-based inverse agonist.

Pharmacological Profiles & Binding Kinetics

Conessine and Ciproxifan represent two different structural classes of H3R targeting, each with distinct kinetic advantages and limitations in preclinical models.

  • Conessine Hydrobromide: Originally isolated from the bark of Holarrhena floribunda, conessine is a non-imidazole H3 antagonist[4]. It exhibits high affinity for both human (pKi = 8.27; ~5.37 nM) and rat (pKi = 7.61; ~24.5 nM) H3 receptors[5]. Its unique steroidal structure allows it to freely cross the blood-brain barrier, resulting in very high brain concentrations and slow CNS clearance[4]. However, its utility in highly specific mechanistic studies can be limited by its cross-reactivity with adrenergic receptors (e.g., human α2C4, pKi = 7.98)[6].

  • Ciproxifan: A prototypical imidazole-containing H3R inverse agonist/antagonist. It is exceptionally potent and species-specific, showing sub-nanomolar affinity for rodent H3R (Ki = 0.4–6.2 nM in rats; 0.5–0.8 nM in mice) but only moderate affinity for human H3R (Ki = 46–180 nM)[7]. This makes Ciproxifan an indispensable reference compound for rodent behavioral models[7], though researchers must account for its reversible inhibition of monoamine oxidase (MAO) A and B at micromolar concentrations[7].

Quantitative Pharmacological Comparison
FeatureConessine HydrobromideCiproxifan
Chemical Class Steroidal Alkaloid (Non-imidazole)Imidazole-based derivative
Primary Target Histamine H3 Receptor (Antagonist)Histamine H3 Receptor (Inverse Agonist/Antagonist)
Rodent Affinity (Ki) ~24.5 nM (Rat)0.4–6.2 nM (Rat); 0.5–0.8 nM (Mouse)[7]
Human Affinity (Ki) ~5.37 nM46–180 nM[7]
Receptor Selectivity High over H1, H2, H4; binds α2C4 adrenergic[4]Highly specific for rodent H3R; inhibits MAO A/B at µM[7]
BBB Permeability Excellent (Slow CNS clearance)[4]Excellent (Rapid oral bioavailability)[8]

Mechanistic Pathways

Both compounds exert their primary behavioral effects by blocking the H3 autoreceptor/heteroreceptor, which disinhibits the exocytosis of critical neurotransmitters into the synaptic cleft.

H3R_Signaling Antagonist H3R Antagonist (Conessine / Ciproxifan) H3R Presynaptic H3 Autoreceptor / Heteroreceptor Blockade Antagonist->H3R Binds & Inhibits NT_Release Increased Neurotransmitter Release (Histamine, ACh, DA, NE) H3R->NT_Release Disinhibits Exocytosis Behavior Behavioral Outcomes: Enhanced Cognition, Wakefulness, Altered Psychostimulation NT_Release->Behavior Synaptic Signaling

Fig 1. H3R Antagonism Mechanism of Action.

Behavioral Pharmacology: Comparative Efficacy

Cognition and Neurodegeneration

Ciproxifan has been extensively validated in models of Alzheimer's disease and schizophrenia. In the APPTg2576 transgenic mouse model of Alzheimer's, acute Ciproxifan treatment (3.0 mg/kg) successfully alleviated hyperactivity and reversed impairments in the novel object recognition (NOR) task[9]. Furthermore, it mitigates spatial memory impairments induced by the NMDA antagonist MK-801, highlighting its role in modulating glutamatergic-cholinergic networks[10].

Conessine and its optimized analogues have also demonstrated efficacy in animal behavioral models of cognition, driven by their ability to enhance cortical neurotransmitter tone and their slow clearance rates, which provide sustained receptor occupancy[6].

Addiction and Psychostimulation

Conessine has been uniquely utilized to dissect the neurochemical mechanisms of ethanol addiction. Systemic administration of Conessine exacerbates ethanol-induced locomotor hyperactivity by modulating dopaminergic neurotransmission in the nigrostriatal pathway—specifically decreasing dopamine metabolites in the substantia nigra—without altering the acquisition of ethanol conditioned place preference (CPP)[11][12].

Conversely, Ciproxifan has been shown to modulate the locomotor effects of psychostimulants like methamphetamine and cocaine, often suppressing drug-induced hyperactivity via the inhibition of striatonigral neurons in the nucleus accumbens[3][10].

Experimental Protocols: Self-Validating Workflows

To ensure scientific rigor, behavioral pharmacology assays must couple phenotypic observation with neurochemical validation. Below are standardized, self-validating protocols for utilizing these compounds.

Exp_Workflow Acclimation 1. Animal Acclimation & Habituation Dosing 2. Drug Administration (Conessine/Ciproxifan vs. Vehicle) Acclimation->Dosing Behavioral_Task 3. Behavioral Assay (NOR, Locomotor, CPP) Dosing->Behavioral_Task Neurochem 4. Neurochemical Analysis (Microdialysis / HPLC) Behavioral_Task->Neurochem Data 5. Data Synthesis & Statistical Validation Neurochem->Data

Fig 2. Self-Validating Behavioral Pharmacology Workflow.

Protocol 1: Evaluating Cognitive Enhancement via Novel Object Recognition (NOR) with Ciproxifan

Rationale: The NOR task relies on the rodent's innate preference for novelty. Ciproxifan is used to evaluate H3R-mediated enhancement of recognition memory.

  • Preparation & Habituation: Acclimate adult C57BL/6 mice to the testing arena (40x40x40 cm) for 10 minutes daily for 3 consecutive days.

  • Dosing Strategy: Administer Ciproxifan (e.g., 1.0 - 3.0 mg/kg, i.p.) or saline vehicle 30 minutes prior to the training phase.

    • Causality: The 30-minute pretreatment aligns with Ciproxifan's peak plasma and brain concentrations, ensuring maximal H3R occupancy during memory encoding[8][13].

  • Training Phase (T1): Place two identical objects in the arena. Allow the mouse to explore for 5 minutes. Record exploration time (defined as sniffing within 2 cm of the object).

  • Retention Interval: Return the mouse to its home cage for 24 hours.

  • Testing Phase (T2): Replace one familiar object with a novel object. Allow 5 minutes of exploration.

  • Validation: Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / (Total Exploration Time). A significantly higher DI in the Ciproxifan group validates cognitive enhancement[9].

Protocol 2: Assessing Ethanol-Induced Psychostimulation with Conessine

Rationale: Conessine's high BBB penetrability and slow clearance make it ideal for studying sustained central neuroadaptations in addiction models[4][11].

  • Dosing & Interaction: Pre-treat mice with Conessine hydrobromide (e.g., 10 mg/kg, i.p.) 20 minutes prior to a stimulatory dose of ethanol (2.0 g/kg, i.p.). Include vehicle/vehicle, vehicle/ethanol, and Conessine/vehicle control groups.

  • Locomotor Assessment: Immediately place mice in open-field activity chambers equipped with infrared beam arrays. Record horizontal distance traveled over 60 minutes.

    • Causality: Continuous tracking captures the temporal dynamics of ethanol-induced psychostimulation and accurately measures its exacerbation by Conessine[11].

  • Neurochemical Validation (Ex Vivo): 60 minutes post-ethanol, euthanize animals and rapidly dissect the prefrontal cortex (PFC) and striatum.

  • HPLC Analysis: Quantify dopamine, serotonin, norepinephrine, and their metabolites (e.g., DOPAC, HVA) using HPLC with electrochemical detection.

    • Causality: Correlating the behavioral hyperlocomotion with decreased dopamine turnover in the nigrostriatal pathway confirms the mechanistic target and validates the behavioral phenotype[11][12].

Sources

Comparative

Comparative Binding Affinity of Conessine Hydrobromide to H3 Receptors: A Technical Evaluation Guide

As drug development pivots toward highly selective neurotherapeutics, the histamine H3 receptor (H3R) remains a prime target for cognitive and sleep-wake disorders. Historically, imidazole-based antagonists like thiopera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective neurotherapeutics, the histamine H3 receptor (H3R) remains a prime target for cognitive and sleep-wake disorders. Historically, imidazole-based antagonists like thioperamide dominated early research but suffered from poor pharmacokinetic profiles and off-target cytochrome P450 interactions. Enter conessine hydrobromide , a naturally occurring steroidal alkaloid that has redefined the structural paradigm for H3R antagonism.

As a Senior Application Scientist, I have designed this guide to objectively deconstruct the comparative binding affinity of conessine hydrobromide against traditional H3R antagonists. By examining the causality behind its high selectivity and detailing a self-validating radioligand binding protocol, this document serves as a definitive resource for researchers evaluating conessine in preclinical assays.

Mechanistic Grounding & Receptor Pharmacology

The H3 receptor functions primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS). It is negatively coupled to Gi/o proteins. Activation by endogenous histamine inhibits adenylyl cyclase, decreasing cAMP levels and subsequently dampening the release of neurotransmitters (e.g., histamine, acetylcholine, dopamine).

Conessine hydrobromide acts as a potent, competitive antagonist (and putative inverse agonist) at the H3R. By blocking constitutive and agonist-induced receptor activation, conessine relieves the Gi/o-mediated inhibition of adenylyl cyclase, thereby promoting neurotransmitter release to enhance cognitive and wakefulness pathways.

G C Conessine Hydrobromide H3 Histamine H3 Receptor C->H3 Competitive Blockade Gi Gi/o Protein H3->Gi Inhibits Activation AC Adenylyl Cyclase Gi->AC Relieves Inhibition cAMP cAMP Production AC->cAMP Restores Levels NT Neurotransmitter Release cAMP->NT Promotes Release

H3 Receptor Signaling Pathway & Conessine Antagonism Mechanism

Comparative Binding Affinity (Quantitative Analysis)

When selecting an H3R antagonist for in vitro or in vivo models, affinity ( Ki​ ) and selectivity are the most critical metrics. Conessine hydrobromide demonstrates low-nanomolar affinity for the human H3 receptor (hH3R), significantly outperforming first-generation imidazoles in terms of subtype selectivity.

A persistent challenge in histamine receptor pharmacology is the high sequence homology between H3 and H4 receptors. Thioperamide, a classical H3R antagonist, exhibits significant cross-reactivity with the H4 receptor (pKi = 7.32)[1]. In stark contrast, conessine hydrobromide is exceptionally selective, displaying an.

Table 1: Comparative Binding Affinities at Histamine Receptors

CompoundStructure ClasshH3R Ki​ (nM)rH3R Ki​ (nM)hH4R pKiH3/H4 Selectivity
Conessine Hydrobromide Steroidal Alkaloid5.3724.5< 5.00> 1860-fold
Thioperamide Imidazole~14.0~10.07.32Low
Ciproxifan Imidazole~9.0~10.05.73Moderate
Pitolisant Non-imidazole~1.5~2.0< 5.00High

Data synthesized from standardized radioligand displacement assays[1],.

Self-Validating Experimental Methodology: Radioligand Competition Binding Assay

To accurately determine the Ki​ of conessine hydrobromide, a robust radioligand competition binding assay is required. The following protocol utilizes [3H]-N- α -methylhistamine ([3H]-NAMH), a selective H3R agonist, on HEK293 or CHO-K1 cells stably expressing hH3R.

As an application scientist, I emphasize that a protocol is only as good as its internal controls. Every step below is designed to isolate the specific thermodynamic interaction between the receptor and the ligand, ensuring a self-validating system.

Workflow Membrane 1. Membrane Prep (15 µg/well) Buffer 2. Assay Buffer (+ 5mM MgCl2) Membrane->Buffer Ligand 3. Add [3H]-NAMH & Conessine Buffer->Ligand Incubate 4. Incubate (60 min, RT) Ligand->Incubate Filter 5. GF/C Filtration (PEI soaked) Incubate->Filter Count 6. Scintillation Counting Filter->Count

Radioligand Competition Binding Assay Workflow for H3 Receptors

Step-by-Step Protocol & Causal Reasoning:
  • Membrane Preparation & Dilution: Dilute hH3R-expressing membranes to 15 µg per well[2]. Causality: Using a stable transfected cell line provides a sufficient Bmax​ (total receptor sites) to ensure a robust signal-to-noise ratio without causing ligand depletion, which would artificially skew the Ki​ calculation.

  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl (pH 7.4) supplemented with 5 mM MgCl2​ [2]. Causality: Magnesium ions are strictly required to stabilize the ternary complex (Receptor-G protein). Because [3H]-NAMH is an agonist radioligand, it binds with high affinity only to the G-protein coupled state of the receptor. Omitting Mg2+ will collapse the assay window.

  • Radioligand & Competitor Addition: Add 1-2 nM [3H]-NAMH (near its Kd​ ) and titrate conessine hydrobromide from 10−11 to 10−4 M. Causality: Operating at or slightly below the Kd​ ensures the assay is highly sensitive to competitive displacement, allowing accurate conversion of IC50​ to Ki​ via the Cheng-Prusoff equation.

  • Incubation to Equilibrium: Incubate the 96-well plate for 60 minutes at room temperature (22°C)[2]. Causality: This duration ensures the competitive binding reaction reaches true thermodynamic equilibrium. Premature termination underestimates the affinity of slow-binding lipophilic ligands like conessine.

  • Rapid Filtration & Washing: Harvest the reaction via rapid vacuum filtration through Unifilter 96 GF/C plates pre-soaked in 0.3% polyethylenimine (PEI). Wash rapidly 3x with ice-cold 50 mM Tris-HCl. Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of both the positively charged radioligand and the conessine alkaloid. The ice-cold wash buffer slows the dissociation rate ( koff​ ) of the receptor-ligand complex during the wash step.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure counts per minute (CPM) on a microplate scintillation counter.

Pharmacokinetic Considerations & Structural Advantages

Why choose a steroidal alkaloid over traditional scaffolds? Conessine's non-imidazole structure completely bypasses the CYP450 enzyme inhibition typically associated with imidazole-containing compounds, making it vastly superior for complex in vivo metabolic profiling[1].

Furthermore, its lipophilic steroid backbone allows it to3[3], reaching the high CNS concentrations necessary for neurobehavioral models. However, researchers must control for its known off-target affinity for adrenergic α2C​ receptors (pKi = 7.98) when designing behavioral assays, as this can introduce confounding psychostimulant variables.

References
  • The Alkaloid Conessine and Analogues as Potent Histamine H3 Receptor Antagonists Source: ResearchGate (Journal of Medicinal Chemistry) URL:[Link]

Sources

Validation

Conessine Hydrobromide as a Positive Control in Screening Assays: A Comparative Guide

As high-throughput screening (HTS) models become increasingly complex, the selection of an appropriate positive control is critical for establishing assay validity, defining dynamic ranges, and filtering out false positi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As high-throughput screening (HTS) models become increasingly complex, the selection of an appropriate positive control is critical for establishing assay validity, defining dynamic ranges, and filtering out false positives. Conessine hydrobromide, a naturally occurring steroidal alkaloid, has emerged as a highly versatile benchmark compound.

This guide provides a comprehensive, objective comparison of conessine hydrobromide against alternative controls in two distinct pharmacological domains: Neuropharmacology (as a histamine H3 receptor antagonist) and Antimicrobial Resistance (as a bacterial efflux pump inhibitor).

Neuropharmacology: Histamine H3 Receptor Antagonism

Mechanism of Action & Assay Causality

Histamine H3 receptors function primarily as presynaptic autoreceptors and heteroreceptors in the central nervous system, where their inhibition leads to the increased release of neurotransmitters like histamine, acetylcholine, and dopamine. In radioligand binding and functional cAMP assays, a robust positive control must demonstrate high target affinity and minimal off-target noise.

Conessine hydrobromide is highly valued in this context because it acts as a potent, selective antagonist. It binds to human H3 receptors with a Ki​ of 5.37 nM and exhibits an exceptional 1860-fold selectivity for H3 over the structurally similar H4 receptor, with zero detectable binding to H1 or H2 receptors ()[1][2]. This high selectivity ensures that the assay's signal-to-background ratio is driven exclusively by H3-mediated events, providing a clean baseline for evaluating novel neurotherapeutics.

Pathway Visualization

H3_Pathway Histamine Histamine (Endogenous Agonist) H3R Histamine H3 Receptor (GPCR) Histamine->H3R Activates Conessine Conessine Hydrobromide (Positive Control) Conessine->H3R Competitively Blocks Gi Gi/o Protein Activation H3R->Gi AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP

Histamine H3 receptor signaling blockade by conessine hydrobromide.

Performance Comparison: H3 Receptor Antagonists
CompoundTarget Affinity ( Ki​ , Human H3)Selectivity ProfilePrimary Assay UtilityLimitations as a Control
Conessine ~5.37 nMHigh (1860x over H4; no H1/H2)In vitro radioligand bindingBinds to α 2C4 adrenergic receptors
Thioperamide ~14.0 nMModerate (Cross-reacts with H4)Historical reference standardPoor selectivity causes false assay noise
Ciproxifan ~1.5 nMHighIn vivo behavioral assaysExtremely potent; can compress dynamic range
Pitolisant ~0.16 nMHighClinical benchmarkCost-prohibitive for routine HTS
Self-Validating Protocol: Radioligand Binding Assay

To ensure the integrity of an H3 screening platform, the assay must be self-validating. This protocol utilizes competitive displacement, where the failure of conessine to produce a standard dose-response curve immediately flags degraded membrane preparations or radioligand decay.

  • Membrane Preparation: Resuspend recombinant CHO cells expressing human H3 receptors in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Homogenize and centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Incubation Setup: In a 96-well plate, combine 100 µL of membrane suspension (approx. 10 µg protein/well), 50 µL of the radioligand [3H] -N- α -methylhistamine (final concentration 1 nM), and 50 µL of conessine hydrobromide (serial dilutions from 10−5 to 10−11 M).

  • Internal Validation Control: Dedicate 3 wells to define Non-Specific Binding (NSB) by adding 10 µM of unlabeled thioperamide instead of conessine. Total binding is defined in wells receiving only the radioligand and buffer.

  • Termination: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific adherence).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using liquid scintillation counting. Conessine should yield an IC50​ that converts to a Ki​ of ~5 nM via the Cheng-Prusoff equation.

Antimicrobial Resistance: Efflux Pump Inhibition (EPI)

Mechanism of Action & Assay Causality

The overexpression of Resistance-Nodulation-Division (RND) family efflux pumps, such as MexAB-OprM in Pseudomonas aeruginosa, is a primary driver of multidrug resistance (MDR) in Gram-negative bacteria. Screening for novel Efflux Pump Inhibitors (EPIs) requires a positive control that synergizes with antibiotics by blocking these pumps.

Historically, Phenylalanyl arginyl β -naphthylamide (PA β N) was the gold standard. However, PA β N exhibits severe cellular toxicity and outer membrane destabilization, which confounds assay results by artificially lowering the Minimum Inhibitory Concentration (MIC) of antibiotics through membrane damage rather than true pump inhibition. Conessine effectively reduces the MIC of antibiotics (e.g., levofloxacin, cefotaxime) by at least 8-fold in MexAB-OprM overexpressed strains without permeabilizing the outer membrane ()[3][4]. This makes conessine a vastly superior, non-toxic positive control for isolating true EPI activity.

Validation Logic Visualization

EPI_Validation_Logic Candidate Conessine Hydrobromide (EPI Positive Control) MIC_Reduction Reduces Antibiotic MIC (Checkerboard Assay) Candidate->MIC_Reduction Synergizes with Antibiotics NPN_Assay NPN Uptake Assay (Membrane Integrity Check) MIC_Reduction->NPN_Assay Requires Mechanism Validation Permeabilizer High Fluorescence (False Positive: Membrane Damage) NPN_Assay->Permeabilizer PAβN Pathway True_EPI Low Fluorescence (Validated Efflux Pump Inhibitor) NPN_Assay->True_EPI Conessine Pathway

Logical workflow for validating true efflux pump inhibition vs. membrane damage.

Performance Comparison: Efflux Pump Inhibitors
CompoundTarget PumpCytotoxicity / Off-Target EffectsAssay Suitability
Conessine MexAB-OprM (P. aeruginosa)Low mammalian cytotoxicity; intact outer membraneIdeal positive control for synergistic MIC assays
PA β N Broad RND pumpsHigh cellular toxicity; permeabilizes membranesStandard control (requires careful data deconvolution)
CCCP Broad spectrumHigh (disrupts proton motive force)Mechanistic validation only (metabolic uncoupler)
Self-Validating Protocol: Checkerboard Synergy & NPN Uptake Assay

A reduction in MIC can result from either true efflux pump inhibition or non-specific membrane damage. This protocol pairs the checkerboard MIC assay with an orthogonal NPN (1-N-phenylnaphthylamine) uptake assay. NPN fluoresces strongly only in hydrophobic lipid environments. If a compound lowers MIC but spikes NPN fluorescence, it is a membrane permeabilizer. Conessine lowers MIC without increasing NPN fluorescence, validating the assay system.

Part A: Checkerboard Synergy Assay

  • Inoculum Preparation: Cultivate P. aeruginosa (MexAB-OprM overexpressed strain) in Mueller-Hinton Broth (MHB) to an OD600​ of 0.1 (approx. 1×108 CFU/mL). Dilute to 1×106 CFU/mL.

  • Matrix Setup: In a 96-well plate, create a two-dimensional gradient. Dispense 50 µL of conessine (serially diluted along the Y-axis, starting at 20 mg/L) and 50 µL of an antibiotic like levofloxacin (serially diluted along the X-axis).

  • Inoculation: Add 100 µL of the bacterial suspension to all wells. Include a 1% DMSO well as a negative control.

  • Incubation & Reading: Incubate at 37°C for 18 hours. Determine the MIC (lowest concentration with no visible growth).

  • Validation Metric: Calculate the Fractional Inhibitory Concentration Index (FICI). FICI = (MIC of Antibiotic in combo / MIC of Antibiotic alone) + (MIC of Conessine in combo / MIC of Conessine alone). A valid conessine positive control must yield an FICI 0.5 , indicating true synergy.

Part B: Orthogonal NPN Uptake Validation

  • Cell Preparation: Wash mid-log phase P. aeruginosa cells and resuspend in 5 mM HEPES buffer (pH 7.2) containing 1 mM NaN3 to an OD600​ of 0.5.

  • Fluorescence Baseline: Add NPN to a final concentration of 10 µM. Measure baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • Control Addition: Add conessine (20 mg/L) to the test wells, and EDTA (100 µM) to a separate set of wells as a membrane-permeabilizing control.

  • Validation: The EDTA wells must show a rapid spike in fluorescence. The conessine wells must remain at baseline, proving that the synergy observed in Part A is strictly due to efflux pump inhibition, not membrane compromise.

References

  • Zhao, C., et al. (2008). "The alkaloid conessine and analogues as potent histamine H3 receptor antagonists." Journal of Medicinal Chemistry, 51(17), 5423-5430. Available at:[Link]

  • Siriyong, T., et al. (2017). "Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa." BMC Complementary and Alternative Medicine, 17(1), 405. Available at:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Conessine Ligand Page". Available at:[Link]

Sources

Comparative

Validating the Specificity of Conessine Hydrobromide in Neuropharmacology: A Comparative Guide

As neuropharmacology advances toward highly targeted therapeutics, the validation of receptor specificity remains a cornerstone of rigorous drug development. Histamine H3 receptors (H3R) act as critical presynaptic auto-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As neuropharmacology advances toward highly targeted therapeutics, the validation of receptor specificity remains a cornerstone of rigorous drug development. Histamine H3 receptors (H3R) act as critical presynaptic auto- and heteroreceptors in the central nervous system (CNS), modulating the release of histamine, acetylcholine, dopamine, and norepinephrine.

Historically, the field relied heavily on imidazole-based H3R antagonists like thioperamide and ciproxifan. However, these compounds often suffer from poor selectivity against the histamine H4 receptor (H4R) and off-target inhibition of cytochrome P450 (CYP450) enzymes.1[1].

This guide objectively compares the specificity of conessine against traditional alternatives and provides field-proven, self-validating protocols for evaluating its neuropharmacological profile.

Pharmacological Profile & Specificity Comparison

To trust a pharmacological probe, researchers must understand both its primary target affinity and its off-target liabilities. Conessine distinguishes itself structurally by lacking an imidazole ring, which2[2].

However, conessine's steroidal scaffold introduces a unique caveat: while it is exceptionally selective against H1, H2, and H4 receptors,. This off-target interaction must be controlled for in behavioral assays, as α2C modulation can independently influence locomotor activity and cognition.

Quantitative Comparison of H3R Antagonists

The following table synthesizes the binding affinities (pKi) of conessine compared to widely used alternatives, highlighting the critical H3 vs. H4 selectivity gap.

Pharmacological PropertyConessine HydrobromideThioperamideCiproxifan
Human H3R Affinity (pKi) 8.277.909.20
Human H4R Affinity (pKi) < 5.007.325.73
H3 / H4 Selectivity Ratio > 1800-fold ~ 3.8-fold~ 2950-fold
α2C Adrenergic Affinity (pKi) 7.98Not DeterminedNot Determined
CYP450 Enzyme Inhibition Low (Non-imidazole)High (Imidazole)High (Imidazole)
BBB Penetrability Very HighModerateHigh

Data derived from3[3].

Mechanistic Pathway of Action

By blocking the Gi/o-coupled H3 autoreceptors, conessine prevents the receptor-mediated inhibition of adenylyl cyclase. This restores cyclic AMP (cAMP) levels, triggering voltage-gated calcium channel opening and the subsequent exocytosis of neurotransmitter vesicles.

Pathway Conessine Conessine Hydrobromide H3R Presynaptic H3 Receptor (Gi/o Coupled) Conessine->H3R Antagonizes Gi Inhibition of Gi/o Protein Signaling H3R->Gi Blocks Activation cAMP Accumulation of cAMP & Ca2+ Influx Gi->cAMP Restores Pathway Release Release of Histamine, ACh, and Dopamine cAMP->Release Triggers Exocytosis

Mechanism of Conessine-mediated H3 receptor antagonism and subsequent neurotransmitter release.

Experimental Protocols for Specificity Validation

To utilize conessine effectively, laboratories must validate its target engagement and specificity. The following self-validating protocols are designed to isolate H3R activity from H4R and α2C interference.

Protocol A: In Vitro Radioligand Binding Assay (H3 vs. H4 Selectivity)

This protocol objectively quantifies the differential affinity of conessine for H3R over H4R.

Causality & Design Choices: We utilize Chinese Hamster Ovary (CHO) cells stably transfected with either human H3R or H4R. Why? Native brain homogenates contain a mixture of H1-H4 and adrenergic receptors. Recombinant CHO cells provide a clean, isolated system to prove absolute specificity without α2C confounding variables.

  • Membrane Preparation: Homogenize CHO-hH3R and CHO-hH4R cells in an ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4).

    • Rationale: Hypotonic shock ensures complete cell lysis, exposing the membrane-bound GPCRs for unhindered ligand interaction.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]-N-alpha-methylhistamine (for H3R) or [³H]-histamine (for H4R), alongside varying concentrations of conessine (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 25°C.

    • Self-Validation Step: Include a parallel well with 10 µM thioperamide to define non-specific binding (NSB). True specific binding is Total Binding minus NSB.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Critical Step: Pre-soak filters in 0.3% Polyethylenimine (PEI) for 1 hour. PEI coats the filter with a positive charge, trapping the negatively charged membrane fragments while repelling unbound radioligand, drastically reducing background noise.

  • Quantification: Wash filters three times with ice-cold buffer to prevent ligand dissociation, extract in scintillation fluid, and measure via liquid scintillation counting.

Workflow Prep 1. Cell Prep CHO-hH3R/hH4R Incubate 2. Incubation Radioligand + Drug Prep->Incubate Filter 3. Rapid Filtration PEI-Soaked GF/B Incubate->Filter Measure 4. Scintillation Counting Filter->Measure Analyze 5. Data Analysis IC50 & pKi Measure->Analyze

Step-by-step radioligand binding workflow for validating Conessine receptor specificity.

Protocol B: In Vivo Microdialysis for Neurotransmitter Release

To validate that conessine functionally penetrates the blood-brain barrier and exerts neuropharmacological effects, in vivo microdialysis is utilized to measure extracellular acetylcholine (ACh) and dopamine (DA) in the prefrontal cortex.

Causality & Design Choices: Because, which also modulate monoamine release, researchers must employ a selective α2C antagonist (e.g., JP-1302) as a control arm to isolate the H3-specific mechanism of action.

  • Stereotaxic Implantation: Implant a concentric microdialysis probe into the medial prefrontal cortex of anesthetized Wistar rats.

  • Probe Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min for 120 minutes prior to baseline collection.

    • Rationale: The insertion of the probe causes local tissue trauma and transient neurotransmitter spikes. A 2-hour equilibration allows the local microenvironment to heal and baseline levels to stabilize, preventing false-positive data.

  • Dosing & Sampling: Administer4[4]. Collect dialysate samples every 20 minutes for 3 hours.

  • HPLC-ECD Analysis: Analyze the dialysate using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) to quantify femtomolar concentrations of ACh and DA.

Conclusion

Conessine hydrobromide represents a highly valuable, non-imidazole scaffold for neuropharmacology, offering a massive selectivity window for H3 over H4 receptors compared to legacy compounds like thioperamide. However, scientific integrity demands that researchers account for its α2C adrenergic affinity when designing in vivo behavioral and neurochemical assays. By employing the rigorous, self-validating protocols outlined above, drug development professionals can confidently leverage conessine to map H3R-mediated cognitive and neuroprotective pathways.

References

  • The Alkaloid Conessine and Analogues as Potent Histamine H3 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • CONESSINE Source: Inxight Drugs (National Center for Advancing Translational Sciences - NCATS) URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Conessine Hydrobromide
Reactant of Route 2
Reactant of Route 2
Conessine Hydrobromide
© Copyright 2026 BenchChem. All Rights Reserved.